tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLCLWSYNFUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180112-42-8 | |
| Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1180112-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Boc-Protected Diazaspirocycles
A Senior Application Scientist's Field Guide for Drug Discovery Professionals
Abstract
Diazaspirocycles represent a class of privileged scaffolds in modern medicinal chemistry, offering a desirable three-dimensional exit vector for substituents that allows for the exploration of novel chemical space. The tert-butyloxycarbonyl (Boc) group is the most ubiquitous protecting group for the nitrogen atoms within these frameworks, prized for its stability and facile removal under mild acidic conditions. However, the unique conformational rigidity of the spirocyclic core, combined with the steric and electronic influence of the Boc group, presents specific challenges and nuances in structural characterization. This guide provides an in-depth exploration of the essential analytical techniques required to unambiguously characterize these valuable building blocks, moving beyond mere data reporting to explain the causal links between molecular structure and analytical readout.
The Structural Imperative: Why Rigorous Characterization Matters
In drug discovery, the absolute certainty of a molecule's structure is non-negotiable. For diazaspirocycles, their value lies in their precisely defined three-dimensional architecture. An error in confirming the regiochemistry of Boc protection or the stereochemistry of the spiro-center can lead to the synthesis of incorrect compound libraries, generating misleading structure-activity relationship (SAR) data and wasting significant resources. The protocols and analytical logic detailed herein are designed to create a self-validating system for the confirmation of structure and purity.
The Analytical Workhorses: A Multi-Technique Approach
No single technique is sufficient for complete characterization. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms the foundational triad for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for confirming the successful installation of the Boc group and for interrogating the structure of the spirocyclic framework.
Expertise in Action: Interpreting the Spectrum
-
The Boc Group's Signature: The most definitive signal for a successful N-Boc protection is a large, sharp singlet integrating to nine protons, typically appearing in the upfield region of the ¹H NMR spectrum between δ 1.4 and 1.5 ppm.[1] This peak corresponds to the nine chemically equivalent protons of the tert-butyl group and its presence in a clean, uncrowded region of the spectrum makes it an excellent diagnostic tool.[1]
-
¹³C NMR Confirmation: In the ¹³C NMR spectrum, the Boc group presents two characteristic signals: the quaternary "C(CH₃)₃" carbon around δ 28.5 ppm and the carbamate carbonyl carbon ("N-COO-") near δ 155 ppm.[2][3] The observation of the carbonyl carbon is crucial, as it confirms the formation of the carbamate linkage.
-
Protons Alpha to Nitrogen: The protons on the carbon atom directly attached to the Boc-protected nitrogen typically experience a downfield shift compared to the parent amine. This is due to the electron-withdrawing nature of the carbamate group and serves as another point of confirmation.[1]
-
Conformational Insights: Diazaspirocycles are conformationally constrained.[4] This rigidity often results in well-resolved, sharp signals for the ring protons, and their coupling constants can provide valuable information about the dihedral angles and, consequently, the 3D conformation of the ring system.
Table 1: Typical NMR Chemical Shifts for a Boc-Protected Nitrogen Center
| Group | Nucleus | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Key Characteristics |
| tert-butyl | ¹H | 1.4 – 1.5 | Sharp, intense singlet, integrates to 9H |
| Carbamate N-H | ¹H | 5.0 – 5.5 (variable) | Often broad, may exchange with D₂O |
| tert-butyl | ¹³C | ~28.5 | Signal for the three methyl carbons |
| Quaternary Carbon | ¹³C | ~80.0 | Signal for the C(CH₃)₃ carbon |
| Carbamate Carbonyl | ¹³C | ~155 | Confirms carbamate linkage |
Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-protected diazaspirocycle. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution before transferring the solution to an NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for resolving the fine coupling of the spirocycle protons.
-
Parameter Acquisition: Set standard acquisition parameters for a ¹H spectrum. For a typical small molecule, 8 to 16 scans are usually sufficient.
-
Data Processing: After Fourier transformation, carefully phase the spectrum to ensure all peaks are in positive absorptive mode. Integrate all signals, paying special attention to the 9H singlet of the Boc group and the protons of the spirocyclic core. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Mass and Probing Stability
MS provides the exact molecular weight, which, when determined with high resolution (HRMS), confirms the elemental composition. The primary challenge with Boc-protected compounds is their inherent instability under certain MS conditions.[5]
Expertise in Action: Navigating Boc Group Lability
-
Ionization Choice: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique, increasing the chances of observing the intact protonated molecule, [M+H]⁺.
-
Characteristic Fragmentation: The Boc group is prone to facile fragmentation. The most common fragmentation pathway involves the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then lose CO₂ (44 Da) to yield the free amine. Often, the entire Boc group (100 Da) is lost. Observing these specific neutral losses is highly diagnostic for the presence of a Boc group.
-
The Power of HRMS: Low-resolution MS can confirm the molecular weight, but HRMS is essential for trustworthiness. Confirming that the measured mass is within ~5 ppm of the calculated mass for the expected molecular formula provides unequivocal evidence of the compound's elemental composition.
Caption: Common ESI-MS fragmentation of a Boc-protected amine.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive method for assessing the purity of the final compound. For Boc-protected diazaspirocycles, reverse-phase HPLC (RP-HPLC) is typically employed.
Expertise in Action: A Self-Validating System
The beauty of using RP-HPLC lies in its ability to simultaneously assess purity and validate reaction outcomes, particularly for deprotection steps.
-
Principle of Separation: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile). The Boc-protected diazaspirocycle is significantly more non-polar (lipophilic) than its corresponding free amine.
-
Purity Assessment: A pure compound should ideally show a single, sharp peak in the chromatogram. The area under this peak, relative to all other peaks, is used to quantify purity (e.g., >95%).
-
Monitoring Deprotection: When monitoring a Boc deprotection reaction, the starting material will have a relatively long retention time. As the reaction proceeds, this peak will decrease in area, while a new, earlier-eluting peak corresponding to the more polar, deprotected product will appear and grow.[6] A successful reaction is marked by the complete disappearance of the starting material peak and the appearance of a single product peak.[6]
A Note on Mobile Phase Additives: A small amount of an acid, typically 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This ensures that any amine functionalities are protonated, leading to sharper peaks and more reproducible retention times. While the Boc group is acid-labile, it is generally stable to the brief exposure and low concentration of acid used in a standard HPLC run.[7] However, care should be taken during the evaporation of collected fractions, as concentrating the acid can lead to unintended deprotection.[8] Lyophilization is often a gentler alternative for solvent removal.[7][8]
Protocol 2: Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water).
-
Chromatographic Conditions:
-
Column: C18, typically 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes. This ensures elution of both polar impurities and the non-polar product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically at 214 nm and 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. Integrate the resulting chromatogram to determine the area percentage of the main peak, which represents the purity.
Caption: HPLC validation of Boc deprotection.
Advanced & Orthogonal Characterization
For novel structures, chiral compounds, or when preparing materials for advanced studies, additional techniques are required to provide an orthogonal layer of validation.
X-ray Crystallography: The Unambiguous Proof
When a single crystal of suitable quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule.[9][10] This technique is invaluable for:
-
Confirming Connectivity: It definitively proves the atom-to-atom connections within the spirocyclic core.
-
Determining Stereochemistry: It can establish both the relative and, in many cases, the absolute stereochemistry of chiral centers.[9]
-
Analyzing Conformation: It provides precise bond lengths, bond angles, and torsion angles, revealing the exact solid-state conformation of the molecule.[4][11]
This method is often considered the "final word" in structural analysis, especially for complex spirocyclic systems developed as novel medicinal chemistry building blocks.[4][12]
Chiral Analysis: Quantifying Enantiomeric Purity
Many diazaspirocycles are chiral. Since enantiomers can have drastically different pharmacological and toxicological profiles, quantifying the enantiomeric purity (or enantiomeric excess, ee) is critical.[13]
-
Chiral HPLC: This is the most common and reliable method for chiral analysis in drug development.[14][15] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different retention times. Integration of the two resulting peaks allows for precise determination of the enantiomeric ratio.
Conclusion: An Integrated Strategy for Certainty
The characterization of Boc-protected diazaspirocycles is a multi-faceted process that relies on the intelligent application of complementary analytical techniques. A robust characterization package begins with NMR for primary structural elucidation, is supported by HRMS to confirm elemental composition, and is finalized with HPLC for purity assessment. For chiral molecules or novel scaffolds, advanced methods like chiral HPLC and X-ray crystallography provide the highest level of structural certainty. By understanding not just how to run these experiments, but why specific readouts are obtained, researchers can ensure the integrity of their chemical matter and build a solid foundation for successful drug discovery programs.
References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare. [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemistry Research. [Link]
-
Chiral Drug Separation. SpringerLink. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
View of SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]
-
Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]
-
X-Ray Crystallography of Chemical Compounds. NIH. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Heterocyclic Conformational Analysis. Royal Society of Chemistry. [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]
-
Conformational Analysis in Heterocyclic Systems: Recent Results and Applications. Semantic Scholar. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Heterocycle N‐Boc deprotection scope. ResearchGate. [Link]
-
Diversity-oriented synthesis of azaspirocycles. NIH. [Link]
-
Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. [Link]
-
Native metabolomics for mass spectrometry-based siderophore discovery. PubMed. [Link]
-
Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. ResearchGate. [Link]
-
Quantification of diacylglycerol by mass spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcr.info [ijcr.info]
- 4. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. figshare.com [figshare.com]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS number
An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate and its common salt form, the oxalate salt. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. We will explore its synthesis, properties, applications, and handling, providing expert insights into its utility as a valuable scaffold in modern chemistry.
Core Compound Identification and Properties
The diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry. It is a rigid, three-dimensional structure that allows for precise orientation of functional groups in space, making it an attractive building block for designing targeted therapeutics. The title compound is a derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to control reactivity. The compound is frequently supplied as an oxalate salt to improve its stability, crystallinity, and ease of handling compared to the free base.
Table 1: Physicochemical and Identification Data
| Property | tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (Free Base) | This compound |
| CAS Number | 1180112-41-7[1][2] | 1180112-42-8[3][4][5] |
| Molecular Formula | C₁₂H₂₂N₂O₂[1][2] | C₁₄H₂₄N₂O₆[6] |
| Molecular Weight | 226.32 g/mol [1][2] | 316.35 g/mol [6] |
| Synonyms | 7-Boc-1,7-diazaspiro[3.5]nonane[1] | 7-Boc-1,7-diazaspiro[3.5]nonane oxalate |
| Appearance | Colorless to slightly yellow liquid (predicted) | White to off-white solid |
| Topological Polar Surface Area (TPSA) | 41.6 Ų[1] | Not applicable |
| Computed LogP | 1.75[2] | Not applicable |
Synthesis and Mechanistic Rationale
The synthesis of complex spirocyclic systems like 1,7-diazaspiro[3.5]nonane requires a robust, multi-step approach. While several routes exist, a common strategy involves the construction of the piperidine ring followed by the formation of the azetidine ring. A representative synthesis is detailed in patent literature, which provides a scalable method suitable for industrial production[7].
The causality behind this synthetic strategy is as follows:
-
Initial Scaffolding: The synthesis begins with commercially available starting materials, such as N-tert-butoxycarbonyl-4-piperidone, which already contains the pre-formed six-membered ring and the necessary Boc-protecting group[7].
-
Ring Formation: Key steps involve a Mannich reaction, reduction, halogenation, and finally, a crucial cyclization reaction to form the strained four-membered azetidine ring[7].
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is employed to deactivate the piperidine nitrogen, preventing it from interfering with subsequent reactions. It can be reliably removed under acidic conditions without affecting other parts of the molecule.
-
Salt Formation: The final free base is often an oil or low-melting solid, which can be difficult to purify and handle. Conversion to the oxalate salt via a simple acid-base reaction with oxalic acid yields a stable, crystalline solid that is easily isolated, purified by recrystallization, and stored.
Below is a logical workflow illustrating a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of the target compound and its oxalate salt.
Applications in Drug Discovery and Development
The 1,7-diazaspiro[3.5]nonane core is a privileged scaffold in medicinal chemistry. Its rigid, spirocyclic nature allows for the precise positioning of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.
-
Chemokine Receptor Antagonists: Derivatives of this scaffold have been investigated as modulators of chemokine receptors like CCR3 and CCR5.[8] These receptors are involved in inflammatory responses and are notable targets for HIV entry into cells, making their antagonists valuable for developing treatments for inflammatory diseases and viral infections like AIDS.[8]
-
Enzyme Inhibitors: The unique three-dimensional structure of the diazaspiro[3.5]nonane core makes it an excellent starting point for designing novel enzyme inhibitors. For instance, it has been used as the central skeleton for a new class of fatty acid amide hydrolase (FAAH) inhibitors, which are targets for pain and inflammation.[8]
-
Pharmaceutical Intermediates: As a functionalized building block, it serves as a crucial starting material for the synthesis of more complex molecules, enabling the exploration of diverse chemical spaces in drug discovery programs.[9][10]
Experimental Protocols
The following protocols are representative methodologies. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (Free Base)
This protocol is a generalized representation based on established chemical principles for this molecular class[7][11].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Boc-4-piperidone and other starting materials in a suitable solvent like ethanol.
-
Reaction: Initiate the reaction (e.g., Mannich reaction), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: After the initial reaction is complete, cool the mixture and perform a reduction of the resulting intermediate.
-
Functionalization & Cyclization: The subsequent steps of halogenation and intramolecular cyclization are performed to construct the azetidine ring. These steps often require anhydrous conditions and careful temperature control.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure free base.
Protocol 2: Preparation of the Oxalate Salt
This protocol is a self-validating system for converting the free base into a stable, handleable salt.
-
Dissolution: Dissolve the purified tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acid Addition: In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the free base solution while stirring. A precipitate should form. The mixture may be stirred at room temperature for several hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final oxalate salt.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12] It may be harmful if swallowed.
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice[12].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[12].
-
If inhaled: Remove person to fresh air and keep comfortable for breathing[12].
-
-
Storage:
Caption: Recommended safety and handling workflow for laboratory use.
Conclusion
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate and its oxalate salt are sophisticated chemical building blocks with significant applications in modern drug discovery. The unique conformational constraints of the spirocyclic scaffold provide a powerful tool for medicinal chemists to design potent and selective therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
References
-
PubChem. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. [Link]
-
MOLBASE. tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate,oxalate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemBK. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]
- Google Patents. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. CN113278021B - Preparation method of 1, 7-diazaspiro [3.
Sources
- 1. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 56962134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound,1180112-42-8-Amadis Chemical [amadischem.com]
- 4. tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate,oxalate|1180112-42-8 - MOLBASE Encyclopedia [m.molbase.com]
- 5. parchem.com [parchem.com]
- 6. chemscene.com [chemscene.com]
- 7. CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents [patents.google.com]
- 8. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 12. aksci.com [aksci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. chemicalbook.com [chemicalbook.com]
Literature review of 1,7-diazaspiro[3.5]nonane derivatives
An In-Depth Technical Guide to the Synthesis and Application of 1,7-Diazaspiro[3.5]nonane Derivatives
Abstract
The 1,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and ability to serve as a bioisosteric replacement for common motifs like piperidine offer a compelling strategy to overcome challenges in drug design, such as metabolic instability and "flatland" molecular architectures.[1] This guide provides a comprehensive review of the synthetic strategies for constructing 1,7-diazaspiro[3.5]nonane derivatives, explores their significant applications in drug discovery with a focus on oncology and metabolic diseases, and delves into the structure-activity relationships that govern their biological activity. Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge to leverage this versatile scaffold in their own drug development programs.
The Strategic Value of the 1,7-Diazaspiro[3.5]nonane Core
In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this "escape from flatland".[1] The 1,7-diazaspiro[3.5]nonane scaffold, which incorporates an azetidine ring fused spirocyclically to a piperidine ring, offers several distinct advantages:
-
Structural Rigidity and Novel Vectorial Exits: The spirocyclic fusion point imparts conformational rigidity, which can reduce the entropic penalty of binding to a biological target and lead to higher potency. The scaffold provides well-defined exit vectors for substituent placement, allowing for precise exploration of chemical space.
-
Bioisosterism: The piperidine portion of the scaffold is a well-established motif in numerous approved drugs. The 1,7-diazaspiro[3.5]nonane core can act as a bioisostere of a substituted piperidine or piperazine, maintaining key binding interactions while altering physicochemical properties.[1]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter aromatic counterparts.[1] These properties are critical for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Synthetic Strategies for Core Construction
The efficient synthesis of the 1,7-diazaspiro[3.5]nonane core is critical for its exploration in drug discovery. Various methodologies have been developed, often centering on the construction of a key protected intermediate, such as tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, which can then be diversified.
Key Intermediate Synthesis
A common and scalable route involves a multi-step sequence starting from commercially available materials. One patented method describes the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a versatile intermediate for further derivatization.[2] This process involves an epoxidation and a subsequent ring-enlargement reaction, reportedly achieving a high total yield suitable for large-scale preparation.[2]
The general logic for building such spirocyclic systems often involves constructing one ring onto a pre-existing cyclic precursor.
Caption: Generalized workflow for the synthesis of 1,7-diazaspiro[3.5]nonane derivatives.
Detailed Experimental Protocol: Deprotection of a Boc-Protected Intermediate
This protocol describes the final deprotection step to yield the free diamine scaffold, which is then ready for coupling to other moieties. The procedure is adapted from a method for a related diazaspiro[3.5]nonane derivative.[3]
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from a 2,7-diazaspiro[3.5]nonane intermediate.
Materials:
-
Boc-protected 2,7-diazaspiro[3.5]nonane intermediate (e.g., tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice-water bath.
-
Add trifluoroacetic acid (TFA) (approx. 10 eq) dropwise to the cooled, stirring suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the resulting crude residue with diethyl ether to precipitate the product as its TFA salt.
-
Isolate the solid product by vacuum filtration and dry under vacuum. The resulting product can often be used in the next step without further purification.[3]
Applications in Drug Discovery
The unique structural features of the 1,7-diazaspiro[3.5]nonane scaffold have been successfully exploited in the development of potent and selective inhibitors for challenging drug targets.
Covalent Inhibitors of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key protein in cellular signaling, and its mutations are drivers in many human cancers.[4] The G12C mutation, in particular, has been a focus of intense drug discovery efforts. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent, covalent inhibitors of KRAS G12C.[4]
In this application, the diazaspiro[3.5]nonane moiety serves as a rigid scaffold to optimally position an acryloyl "warhead," which forms a covalent bond with the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein.[4] This locks the protein in an inactive state, disrupting downstream signaling pathways responsible for tumor cell proliferation.
Caption: Inhibition of the KRAS G12C signaling pathway by a 1,7-diazaspiro[3.5]nonane derivative.
Optimization of this series led to the discovery of compound 7b , which demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model.[4]
| Compound | Target | In Vitro Activity | Key Feature | Reference |
| 7b | KRAS G12C | Potent covalent inhibitor | High metabolic stability in human and mouse liver microsomes. | [4] |
| 54g | GPR119 | Potent agonist | Favorable glucose-lowering effect in diabetic rats. | [5] |
Agonists of GPR119 for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. A novel class of 7-azaspiro[3.5]nonane derivatives were designed and synthesized as potent GPR119 agonists.[5] In this series, the spirocyclic core acts as a central scaffold connecting a piperidine N-capping group with an aryl moiety.
Systematic optimization of these two regions led to the identification of compound 54g , which exhibited not only high potency as a GPR119 agonist but also a desirable pharmacokinetic profile and a significant glucose-lowering effect in a rat model of diabetes.[5]
Structure-Activity Relationship (SAR) Insights
The development of both KRAS inhibitors and GPR119 agonists highlights the tunability of the 1,7-diazaspiro[3.5]nonane scaffold. SAR studies have revealed key structural features that govern biological activity.
-
For GPR119 Agonists: The activity was highly dependent on the nature of both the piperidine N-capping group (R²) and the aryl group (R³). This dual-sided optimization was crucial for achieving high potency and good pharmacokinetic properties.[5]
-
For KRAS G12C Inhibitors: The focus was on optimizing the acryloyl amine moiety to improve inhibitory activity while maintaining metabolic stability. The diazaspiro[3.5]nonane core provided a stable and rigid platform for presenting this reactive group.[4]
Caption: Key relationships in the structure-activity profile of 1,7-diazaspiro[3.5]nonane derivatives.
Conclusion and Future Perspectives
The 1,7-diazaspiro[3.5]nonane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its successful application in developing potent and selective modulators for high-value targets like KRAS G12C and GPR119 underscores its potential. The synthetic accessibility of the core, combined with its favorable physicochemical properties and structurally rigid framework, makes it an attractive starting point for new drug discovery campaigns.
Future efforts will likely focus on expanding the diversity of functional groups appended to the scaffold, exploring its utility against other target classes, and further refining synthetic routes to allow for even more rapid and efficient library generation. As the principles of 3D-pharmacology continue to gain traction, the 1,7-diazaspiro[3.5]nonane core and its derivatives are poised to play a significant role in the development of the next generation of therapeutics.
References
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(02). [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020). Molbank, 2020(2), M1125. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this diazaspirocyclic compound. The guide will delve into the theoretical underpinnings and practical considerations for interpreting the spectral data, with a focus on the influence of the oxalate counterion on the spectroscopic features of the parent molecule.
Introduction: The Significance of Spectroscopic Analysis
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The spirocyclic core imparts a unique three-dimensional architecture, which can be pivotal for achieving high affinity and selectivity for biological targets. The formation of an oxalate salt is a common strategy to improve the crystallinity, stability, and handling properties of amine-containing compounds.
Accurate structural elucidation is a cornerstone of chemical research and drug development. NMR and mass spectrometry are indispensable tools in this endeavor, providing detailed information about the molecular weight, connectivity, and chemical environment of atoms within a molecule. This guide will provide a detailed interpretation of the mass spectrum, ¹H NMR, and ¹³C NMR data expected for this compound, offering insights into the experimental choices and the logic behind the spectral assignments.
Analytical Workflow: A Systematic Approach to Structural Elucidation
The comprehensive characterization of a molecule like this compound involves a systematic workflow. This process ensures that all spectral data is critically evaluated and integrated to build a cohesive and accurate structural picture.
Caption: Spectroscopic analysis workflow for structural confirmation.
Mass Spectrometry: Unveiling the Molecular Mass
Mass spectrometry provides the molecular weight of the free base (the cationic part of the salt) and offers insights into its structure through fragmentation patterns.
Experimental Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol) is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
Data Interpretation: The molecular formula for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is C₁₂H₂₂N₂O₂.[1] The expected mass spectrometry data would be for the protonated free base, [C₁₂H₂₂N₂O₂ + H]⁺.
| Parameter | Expected Value |
| Molecular Formula (Free Base) | C₁₂H₂₂N₂O₂ |
| Molecular Weight (Free Base) | 226.32 g/mol |
| Expected [M+H]⁺ Peak | m/z 227.17 |
The presence of a prominent peak at m/z 227.17 would strongly support the presence of the tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate cation. Further analysis of the fragmentation pattern could reveal the loss of the tert-butyl group (-57 Da) or other characteristic fragments of the spirocyclic core.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The formation of the oxalate salt significantly influences the ¹H NMR spectrum due to the protonation of the secondary amine.
Methodology: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O, to avoid a large solvent proton signal. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
Spectral Analysis of the Free Base (Predicted): For the free base, one would expect to see signals corresponding to the protons of the azetidine and piperidine rings, as well as the tert-butyl group. The secondary amine proton would likely appear as a broad singlet.
The Impact of the Oxalate Counterion: Upon formation of the oxalate salt, the secondary amine at position 1 is protonated. This protonation has several key effects on the ¹H NMR spectrum:
-
Downfield Shift of α-Protons: The protons on the carbons adjacent to the newly formed ammonium center (C2 and C9) will be significantly deshielded and will shift downfield. This is a direct consequence of the electron-withdrawing effect of the positive charge on the nitrogen.
-
Appearance of the N-H Proton: The proton on the nitrogen will now be an ammonium proton (N⁺-H). In a non-exchanging solvent like DMSO-d₆, this proton would likely appear as a broad signal at a downfield chemical shift. In D₂O, this proton would exchange with deuterium and the signal would disappear.
-
Changes in the Spirocyclic Core Signals: The conformational rigidity of the spirocyclic system may be altered upon protonation, potentially leading to subtle shifts in the signals of other ring protons.
Predicted ¹H NMR Data for this compound:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (C(CH₃)₃) | ~1.4 | s | 9H | Characteristic singlet for the Boc protecting group. |
| Piperidine Ring Protons (C5, C6, C8, C9) | 2.5 - 3.8 | m | 8H | Complex multiplets due to the ring structure. Protons on C8 and C9, being α to the Boc-protected nitrogen, will be in this region. |
| Azetidine Ring Protons (C2, C4) | 3.0 - 4.2 | m | 4H | Protons α to the protonated nitrogen (N⁺-H) are expected to be shifted significantly downfield. |
| Ammonium Proton (N⁺-H) | 7.0 - 9.0 | br s | 2H | Expected to be a broad signal, exchangeable with D₂O. |
| Oxalate Proton (-COOH) | ~13.0 | br s | 2H | The acidic protons of oxalic acid will appear far downfield and will be very broad.[2] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Similar to ¹H NMR, the protonation of the secondary amine will cause noticeable shifts in the ¹³C spectrum.
Methodology: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon atom.
Spectral Analysis of the Free Base (Predicted): The free base would show distinct signals for the tert-butyl group, the spiro carbon, and the carbons of the azetidine and piperidine rings.
The Influence of Oxalate Salt Formation: The primary effect of protonation on the ¹³C NMR spectrum is the downfield shift of the carbons directly attached to the protonated nitrogen (C2 and C9). This deshielding is due to the inductive effect of the positive charge.
Predicted ¹³C NMR Data for this compound:
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (C(CH₃)₃) | ~28 | Characteristic signal for the methyl carbons of the Boc group. |
| Piperidine Ring Carbons (C5, C6, C8, C9) | 40 - 60 | The exact shifts will depend on their position relative to the nitrogens. C8 and C9 will be influenced by the Boc group. |
| Azetidine Ring Carbons (C2, C4) | 50 - 70 | C2 and C4, being α to the protonated nitrogen, are expected to be shifted downfield compared to the free base. |
| Spiro Carbon (C3) | ~40 | The quaternary spiro carbon. |
| Boc Carbonyl (C=O) | ~155 | The carbonyl carbon of the tert-butoxycarbonyl group. |
| Boc Quaternary Carbon (C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group. |
| Oxalate Carbonyl (COOH) | ~160-170 | The carbonyl carbons of the oxalate counterion. |
Conclusion
References
-
Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Bandyopadhyay, B., & Chakraborty, S. (2021). Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia. ACS Omega, 6(3), 2345–2356. [Link]
-
ResearchGate. (n.d.). Solid state 400 MHz NMR (9.4 T) spectra of pure oxalic acid and the oxalate metal complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystalline structures of salts of oxalic acid and aliphatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of Diazaspiro[3.5]nonane Compounds
Introduction: The Architectural Significance of Diazaspiro[3.5]nonane in Modern Drug Discovery
The diazaspiro[3.5]nonane scaffold represents a class of rigid, three-dimensional molecular architectures that have garnered significant interest in medicinal chemistry.[1][2] Their unique spirocyclic nature, where two rings share a single carbon atom, imparts a well-defined conformational rigidity that is highly desirable in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the strategic placement of nitrogen atoms within the scaffold provides crucial hydrogen bonding capabilities and serves as a vector for further chemical modification.[2][3]
Understanding the precise three-dimensional structure of these compounds is not merely an academic exercise; it is a prerequisite for rational drug design and for elucidating structure-activity relationships (SAR).[4][5] This guide provides a comprehensive overview of the core techniques and expert rationale behind the crystal structure analysis of diazaspiro[3.5]nonane derivatives, designed for researchers, scientists, and drug development professionals who seek to leverage this privileged scaffold. We will explore the journey from a synthesized powder to a refined, three-dimensional crystal structure, integrating solid-state analysis, solution-state dynamics, and computational validation.
Part I: The Solid State — Definitive Elucidation via Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[5][6] It provides precise atomic coordinates, bond lengths, bond angles, and torsional information, which are invaluable for understanding molecular packing, intermolecular interactions, and the absolute stereochemistry of chiral centers.[4]
The overall workflow, from a purified compound to a validated structure, is a multi-step process that requires both technical skill and an understanding of the underlying physical chemistry.
Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD).
Step 1: Crystallization — The Art and Science of Growing Quality Crystals
The most significant bottleneck in SCXRD is obtaining suitable, high-quality single crystals.[6] The process involves slowly transitioning a solution from a stable, undersaturated state to a metastable, supersaturated state, where nucleation and crystal growth can occur.[7] For diazaspiro[3.5]nonane compounds, which can possess varying polarity based on their substituents, a systematic screening of solvents and techniques is paramount.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately; too high a solubility makes it difficult to achieve supersaturation, while too low a solubility prevents an effective concentration from being reached.[8] For diazaspiro compounds, which often contain both hydrophobic (the aliphatic rings) and hydrophilic (the nitrogen atoms, potential salts) regions, solvent systems ranging from moderately polar (e.g., ethyl acetate, acetone) to polar (e.g., methanol, acetonitrile) are often a good starting point. Highly polar solvents like DMF or DMSO should be used as a last resort, as compounds can be so soluble that they fail to crystallize.[8]
-
Technique Selection:
-
Slow Evaporation: The simplest method, suitable for compounds that are stable and not overly sensitive to air. The slow removal of solvent gradually increases the concentration to the point of crystallization.[7][8]
-
Vapor Diffusion: A highly controlled and widely successful technique. A solution of the compound is allowed to equilibrate with a vapor phase of an "anti-solvent" (a solvent in which the compound is poorly soluble). Diffusion of the anti-solvent vapor into the compound solution slowly reduces solubility, promoting gradual crystal growth.[8][9] This is often the preferred method for novel compounds.
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, the anti-solvent is carefully layered on top of a solution of the compound.[6][8] Crystallization occurs at the interface as the two solvents slowly mix. This is useful for compounds that are sensitive or require very slow crystallization kinetics.
-
Experimental Protocol: Crystallization by Vapor Diffusion (Hanging Drop Method)
This protocol represents a self-validating system, as successful crystal growth provides direct evidence of appropriate condition selection.
Materials:
-
Purified diazaspiro[3.5]nonane derivative (≥98% purity).
-
Screening solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol).
-
Screening anti-solvents (e.g., Hexanes, Diethyl Ether, Pentane).
-
24-well crystallization plate.
-
Siliconized glass cover slips.
-
High-vacuum grease.
-
Micropipettes.
Methodology:
-
Prepare the Reservoir: Pipette 500 µL of the anti-solvent into the reservoir of a well in the crystallization plate.
-
Prepare the Compound Solution: In a small vial, prepare a near-saturated solution of the diazaspiro[3.5]nonane compound in 100-200 µL of the chosen solvent. This may require gentle warming. Ensure the solution is filtered to remove any particulate matter.
-
Set the Drop: Pipette a 1-2 µL drop of the compound solution onto the center of a siliconized cover slip.
-
Seal the Well: Invert the cover slip and place it over the reservoir, using a thin, airtight ring of high-vacuum grease to seal the well. The drop of your compound solution is now "hanging" over the anti-solvent reservoir.
-
Incubate and Observe: Place the sealed plate in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Monitor the drop periodically under a microscope over several days to weeks for the appearance of crystals.
-
Troubleshooting: If no crystals form, vary the solvent/anti-solvent combination, the concentration of the compound, or the incubation temperature. If only precipitate or microcrystals form, slow down the diffusion rate by using a less volatile anti-solvent or lowering the temperature.[10]
Step 2: Data Interpretation and Validation
Once a suitable crystal is identified and diffraction data are collected, the resulting electron density map is used to solve and refine the molecular structure. The final output is typically a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential data.
Trustworthiness through Validation: The quality of a crystal structure is assessed by several metrics, with the R-factor (or residual factor) being a key indicator of how well the calculated diffraction pattern from the model matches the experimentally observed data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.
All novel crystal structures should be deposited in a public repository to ensure scientific integrity and allow for verification by other researchers. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures.[11][12][13][14] Each entry is assigned a unique CCDC deposition number, which should be cited in publications.[11]
Data Presentation: Comparative Crystallographic Data
Summarizing key structural parameters in a table allows for easy comparison between different derivatives, which is crucial for understanding SAR.
| Compound Derivative | CCDC Deposition No. | Crystal System | Space Group | Key Feature (e.g., H-Bond) |
| (Hypothetical) 1 | 2345678 | Monoclinic | P2₁/c | Intermolecular N-H···O bond |
| (Hypothetical) 2 | 2345679 | Orthorhombic | P2₁2₁2₁ | Intramolecular N-H···N bond |
| (Hypothetical) 3 | 2345680 | Triclinic | P-1 | Forms a dimer via π-stacking |
Note: Data presented is hypothetical for illustrative purposes.
Part II: The Solution State — Unveiling Dynamics with NMR Spectroscopy
While SCXRD provides a static snapshot of the molecule in a highly ordered crystalline lattice, Nuclear Magnetic Resonance (NMR) spectroscopy reveals its structure and conformational dynamics in solution, which is more representative of the physiological environment.[15][16] For heterocyclic systems like diazaspiro[3.5]nonanes, NMR is indispensable.[17][18]
Key NMR Experiments for Structural Elucidation:
-
¹H and ¹³C NMR: These one-dimensional experiments provide fundamental information about the chemical environment of each proton and carbon atom, respectively.[17] The chemical shifts, multiplicities, and integration are used for initial structural assignment.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds), helping to piece together spin systems within the molecule.[17]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful 2D experiment reveals correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.[19] This is critical for determining stereochemistry and preferred solution-state conformations, as it can distinguish between different spatial arrangements of atoms in the flexible parts of the molecule.
The causality for using NOESY is to validate or challenge the solid-state conformation. A molecule may adopt a low-energy conformation in a crystal due to favorable packing forces, but a different conformation may be dominant in solution. NOESY provides the experimental evidence to make this distinction.
Part III: The Virtual State — Complementary Insights from Computational Chemistry
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool to complement experimental findings.[20][21] It allows for the exploration of the entire conformational energy landscape of a molecule, not just the single conformation captured by crystallography.
Synergistic Application:
-
Conformational Searching: Computational algorithms can systematically search for all low-energy conformers of a diazaspiro[3.5]nonane derivative.[22][23]
-
Energy Calculation: The relative energies of these conformers can be calculated, predicting which are most likely to be populated at room temperature.[22]
-
Validation: The calculated lowest-energy conformer can be compared with the experimentally determined crystal structure. A close match provides strong evidence that the crystal structure represents a stable, low-energy state. Discrepancies may suggest that crystal packing forces play a significant role in stabilizing a conformation that is not the global minimum in the gas phase or in solution.
This integrated approach, combining the strengths of SCXRD, NMR, and computational modeling, provides a robust and self-validating system for the complete structural characterization of diazaspiro[3.5]nonane compounds.
Sources
- 1. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. youtube.com [youtube.com]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 13. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Computational Chemistry — Schreiner Group [uni-giessen.de]
- 21. researchgate.net [researchgate.net]
- 22. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the modern era of drug discovery, there is a significant strategic shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This "escape from flatland" is driven by the need to develop drug candidates with improved physicochemical properties, enhanced target selectivity, and better metabolic stability.[1][2] Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exemplary building blocks in this pursuit. Their rigid, well-defined 3D geometry allows for precise projection of functional groups into the chemical space, offering a sophisticated approach to modulating interactions with biological targets.[3]
This document provides a detailed guide to the application of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate , a versatile and valuable building block for introducing the diazaspiro[3.5]nonane core into novel chemical entities. This scaffold features a unique combination of a four-membered azetidine ring and a six-membered piperidine ring. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal, sequential functionalization of the two distinct amine centers, making it an ideal starting point for the synthesis of diverse and complex molecules.
Section 1: Physicochemical Properties and Handling
The building block is supplied as an oxalate salt, which enhances its stability and shelf-life as a solid. However, for most synthetic applications, the free base is required. This is typically achieved by neutralizing the salt in situ or via a separate basic workup procedure prior to the reaction.
| Property | Value |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate; oxalic acid |
| CAS Number | 1180112-42-8[4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ · C₂H₂O₄ |
| Molecular Weight | 316.35 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents |
Handling Note: Prior to use in reactions requiring the free amine (e.g., nucleophilic attack by the azetidine nitrogen), it is necessary to liberate the free base from the oxalate salt. This can be done by partitioning the salt between an aqueous base (like NaHCO₃ or K₂CO₃) and an organic solvent (like DCM or EtOAc), followed by separation and drying of the organic layer. Alternatively, for reactions tolerant of mild bases, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added directly to the reaction mixture.
Section 2: Core Synthetic Strategies & Protocols
The primary utility of this building block lies in its capacity for sequential, controlled functionalization at its two nitrogen centers. The azetidine nitrogen (N-1) is a secondary amine and is readily available for derivatization, while the piperidine nitrogen (N-7) is protected by a Boc group, which can be removed under acidic conditions.[6]
Caption: Orthogonal synthesis workflow using the diazaspiro[3.5]nonane scaffold.
Protocol 2.1: Functionalization of the Azetidine Nitrogen (N-1) via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is a common first step in elaborating this scaffold. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] is crucial as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.
Objective: To couple a model aldehyde (e.g., 4-chlorobenzaldehyde) to the N-1 position.
Materials:
-
This compound (1.0 equiv)
-
4-Chlorobenzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 316 mg, 1.0 mmol).
-
Add anhydrous DCM (10 mL) and stir to form a suspension.
-
Add DIPEA (0.38 mL, 2.2 mmol) to liberate the free base from the oxalate salt. Stir for 10-15 minutes at room temperature.
-
Add 4-chlorobenzaldehyde (148 mg, 1.05 mmol).
-
Stir the mixture for 30 minutes to allow for iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Stir vigorously for 20 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-1 functionalized product.
Caption: General scheme for N-1 functionalization via reductive amination.
Protocol 2.2: Deprotection of the Piperidine Nitrogen (N-7)
The Boc group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[6][7]
Objective: To remove the Boc protecting group from an N-1 substituted intermediate.
Materials:
-
N-1 substituted, N-7 Boc-protected intermediate (from Protocol 2.1) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate (e.g., 1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath. Causality Note: Cooling mitigates the exothermicity of adding TFA and helps prevent potential side reactions.
-
Slowly add TFA (2.5 mL, ~25% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the TFA salt of the deprotected amine. It can be used directly in the next step or basified and extracted to yield the free amine.
-
For isolation of the free amine, dissolve the residue in DCM, wash with saturated aqueous NaHCO₃, then brine, dry over Na₂SO₄, and concentrate.
Alternative Deprotection Methods: For substrates sensitive to strong acid, other methods can be employed, such as using HCl in dioxane or methanol, or milder conditions like oxalyl chloride in methanol.[8] Water-mediated deprotection at high temperatures has also been reported as a green chemistry alternative.[9][10]
Caption: General scheme for acid-mediated N-Boc deprotection.
Section 3: Representative Synthetic Application
To illustrate the power of this building block, the following section outlines a hypothetical, yet plausible, synthesis of "Compound X," a molecule designed as a potential kinase inhibitor, incorporating key pharmacophoric elements.
Workflow:
-
Reductive Amination: Couple the spirocyclic core with a heteroaromatic aldehyde.
-
Boc Deprotection: Expose the piperidine nitrogen.
-
Sulfonylation: Install a key recognition motif onto the piperidine nitrogen.
Protocol 3.1: Synthesis of Compound X
Step A: Synthesis of tert-butyl 1-(pyridin-4-ylmethyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate
-
Following Protocol 2.1 , react this compound with pyridine-4-carbaldehyde.
Step B: Synthesis of 1-(pyridin-4-ylmethyl)-1,7-diazaspiro[3.5]nonane (TFA salt)
-
Following Protocol 2.2 , treat the product from Step A with TFA in DCM. Co-evaporate with toluene to ensure complete removal of excess TFA. The resulting TFA salt is used directly.
Step C: Synthesis of 1-(pyridin-4-ylmethyl)-7-(quinolin-8-ylsulfonyl)-1,7-diazaspiro[3.5]nonane (Compound X)
-
To a flask containing the TFA salt from Step B (e.g., 1.0 mmol), add anhydrous DCM (10 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol) and stir for 10 minutes at room temperature.
-
Add quinoline-8-sulfonyl chloride (1.1 equiv). Causality Note: The sulfonyl chloride is the electrophile that will be attacked by the nucleophilic piperidine nitrogen. DIPEA acts as both a neutralizing agent for the TFA salt and a scavenger for the HCl generated during the reaction.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with 1M aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or preparative HPLC to yield the final product, Compound X .
References
-
Abaee, M. S., Cheraghi, M., & Mojtahedi, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]
-
Veeranjaneyulu, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]
- Shanghai SynTheAll Pharmaceutical Co Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
-
Li, B., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES. Available at: [Link]
- Nanjing Pharmacare Technology Co Ltd. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
-
Enamine. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available at: [Link]
-
ResearchGate. (2023). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available at: [Link]
-
Weng, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]
-
Stepan, A. F., et al. (2014). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs. Available at: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound,1180112-42-8-Amadis Chemical [amadischem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Protocol for Boc deprotection of 1,7-diazaspiro[3.5]nonane derivatives
Application Notes & Protocols
Topic: Protocol for Boc Deprotection of 1,7-Diazaspiro[3.5]nonane Derivatives
Introduction: The Strategic Importance of 1,7-Diazaspiro[3.5]nonanes and Amine Deprotection
The 1,7-diazaspiro[3.5]nonane scaffold is a valuable three-dimensional building block in modern medicinal chemistry. Its rigid, spirocyclic structure, which incorporates both a piperidine and a strained azetidine ring, offers a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. The two distinct nitrogen atoms provide vectors for functionalization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of complex molecules based on this scaffold invariably requires the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common choices for amines due to its stability and ease of removal under acidic conditions.[1] The deprotection of these Boc-protected intermediates is a critical step, often occurring late in a synthetic sequence, where reliability and high yield are paramount. This guide provides a detailed examination of the protocols for Boc deprotection of 1,7-diazaspiro[3.5]nonane derivatives, focusing on the underlying mechanisms, practical considerations specific to this scaffold, and step-by-step experimental procedures.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[2]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Key Considerations for 1,7-Diazaspiro[3.5]nonane Derivatives
While the general mechanism is straightforward, the unique structure of the 1,7-diazaspiro[3.5]nonane core presents specific challenges and considerations.
-
Stability of the Azetidine Ring: A primary concern when working with azaspirocycles containing a four-membered azetidine ring is its potential for ring-opening under strongly acidic conditions. However, studies involving azetidine-containing macrocycles have shown that the ring is surprisingly robust and remains intact during Boc deprotection with strong acids like TFA, even under harsh conditions required to remove other protecting groups.[3] This stability is crucial for the successful synthesis of 1,7-diazaspiro[3.5]nonane-based targets.
-
Selective Mono-Deprotection: In derivatives where both the N-1 (azetidine) and N-7 (piperidine) nitrogens are protected with Boc groups, achieving selective mono-deprotection can be challenging. The relative acid lability of the two Boc groups may not be sufficiently different to allow for clean, selective removal of one over the other using standard acidic methods. Achieving mono-deprotection often requires a carefully designed synthetic strategy where the two amines are protected orthogonally from the outset. If selective mono-deprotection is attempted, it necessitates meticulous reaction monitoring and may result in a mixture of starting material, mono-deprotected, and di-deprotected products, requiring extensive purification.[4][5]
-
Side Reactions from the tert-Butyl Cation: The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of nucleophilic functional groups on the substrate or in the reaction mixture.[6] While the 1,7-diazaspiro[3.5]nonane core itself is not highly nucleophilic, other functionalities on the molecule (e.g., indole or thioether moieties) could be susceptible. The use of "scavengers" like triisopropylsilane (TIS) or water can trap the tert-butyl cation and mitigate these side reactions.[6]
Detailed Experimental Protocols
The two most common and reliable methods for Boc deprotection are presented below. The choice between them often depends on the desired final salt form and the presence of other acid-sensitive groups.
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method, particularly in solid-phase synthesis, due to the volatility of TFA, which simplifies product isolation.[7] It typically yields the trifluoroacetate salt of the diamine.
Materials:
-
Boc-protected 1,7-diazaspiro[3.5]nonane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger: Triisopropylsilane (TIS) or H₂O
-
Diethyl ether (Et₂O), cold
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[7] If scavengers are needed, add TIS and/or water (typically 2.5-5% v/v each).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is fully consumed. The disappearance of the Boc group can also be monitored by ¹H NMR by the loss of the characteristic singlet at ~1.4-1.5 ppm.[8]
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation and Washing: To the resulting residue, add cold diethyl ether. This will typically cause the trifluoroacetate salt of the deprotected amine to precipitate as a solid.
-
Collection: Collect the solid by vacuum filtration, wash it with additional cold diethyl ether, and dry it under high vacuum to yield the final product.
Protocol 2: Complete Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly effective and provides the product as a hydrochloride salt, which is often preferred in pharmaceutical development due to its favorable crystalline properties.[9]
Materials:
-
Boc-protected 1,7-diazaspiro[3.5]nonane derivative
-
4M HCl solution in 1,4-dioxane (commercially available)
-
Dichloromethane (DCM) or Methanol (MeOH) for solubility, if needed
-
Diethyl ether (Et₂O), cold
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the Boc-protected substrate (1.0 eq.).
-
Reagent Addition: Add a sufficient volume of 4M HCl in 1,4-dioxane to fully dissolve or suspend the starting material (typically a 10-20 fold excess of HCl). If the substrate has poor solubility in dioxane, a co-solvent like DCM or a minimal amount of methanol can be added.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution during the reaction. Monitor the reaction by TLC or LC-MS.
-
Isolation and Washing: Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to ensure complete precipitation.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the collected solid under high vacuum to obtain the pure hydrochloride salt.
Data Summary: Comparison of Protocols
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | 1–3 hours | 1–4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Final Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |
| Work-up | Evaporation followed by ether precipitation | Direct precipitation/filtration or ether addition |
| Key Advantage | High volatility of reagents simplifies removal.[7] | Yields pharmaceutically preferred HCl salts.[9] |
| Key Disadvantage | TFA salts can sometimes be oily or hygroscopic. | Dioxane is a non-volatile and hazardous solvent. |
Workflows and Visualization
General Experimental Workflow
Caption: A typical workflow for Boc deprotection experiments.
Decision-Making for Protocol Selection
Caption: Decision tree for selecting a Boc deprotection protocol.
Work-up and Purification of the Free Base
In some cases, the free diamine is required rather than the salt. This requires an additional basic work-up step after the acid has been removed.
-
Acid Removal: After the reaction is complete (using either protocol), carefully remove all volatile acids under high vacuum. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TFA.
-
Dissolution: Dissolve the resulting crude salt in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Neutralization: Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the ammonium salt and generate the free amine.[10] Caution: Do not use strong bases like NaOH if other sensitive functional groups (e.g., esters) are present.
-
Extraction: Separate the organic layer. Wash it with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected 1,7-diazaspiro[3.5]nonane derivative as a free base.[10]
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available at: [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
ResearchGate. (2020). Selective Mono-BOC Protection of Diamines. Available at: [Link]
-
PubMed. (2005). Spirocyclic Diaminocarbenes: Synthesis, Coordination Chemistry, and Investigation of Their Dimerization Behavior. Available at: [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Brønsted-Acid Catalyzed Diastereo- and Enantioselective Synthesis of Spiroisindolinones from Enamides. Available at: [Link]
-
ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. Available at: [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Available at: [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 7-oxo-2-azaspiro [3.5] nonane.
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available at: [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Incorporation of 1,7-Diazaspiro[3.5]nonane in Modern Medicinal Chemistry
Abstract
The paradigm in small molecule drug discovery has progressively shifted from planar, aromatic structures towards three-dimensional (3D) scaffolds that can better probe complex biological targets. This guide focuses on the 1,7-diazaspiro[3.5]nonane scaffold, a unique spirocyclic diamine that has emerged as a powerful tool for medicinal chemists. We will explore its strategic application as a bioisosteric replacement for traditional motifs like piperazine, detailing its impact on physicochemical properties, potency, selectivity, and pharmacokinetics. Through in-depth case studies in G-protein coupled receptor (GPCR) modulation and oncology, this document provides field-proven insights and detailed experimental protocols for the synthesis and evaluation of compounds incorporating this valuable scaffold.
Introduction: The Imperative for Three-Dimensionality
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich compounds. While successful, this "flatland" approach often leads to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spirocyclic systems, which contain two rings joined by a single common atom, is a key strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[1] This increase in three-dimensionality can profoundly influence a compound's biological profile, offering improved aqueous solubility, metabolic stability, and novel intellectual property.[2][3] The 1,7-diazaspiro[3.5]nonane scaffold, a conformationally restricted analogue of piperazine, exemplifies this modern approach to drug design.
The 1,7-Diazaspiro[3.5]nonane Scaffold: A Profile
Structural and Physicochemical Properties
The 1,7-diazaspiro[3.5]nonane core consists of an azetidine ring fused spirocyclically to a piperidine ring. This arrangement imparts significant conformational rigidity compared to more flexible diamines like piperazine. The spirocyclic nature projects substituents into defined vectors in 3D space, allowing for more precise interactions with protein targets. Key properties include:
-
Reduced Lipophilicity: The introduction of sp³ centers often leads to a decrease in logP/logD values, which can improve solubility and reduce off-target effects associated with high lipophilicity.[1]
-
Modulated Basicity: The pKa values of the two nitrogen atoms differ due to their distinct ring environments (azetidine vs. piperidine), offering opportunities for chemists to selectively functionalize one nitrogen over the other and fine-tune interactions with biological targets.
-
Novel Exit Vectors: The rigid, non-planar structure provides unique exit vectors for substituent placement, enabling exploration of previously inaccessible regions of a target's binding pocket.
A Superior Bioisostere to Piperazine?
Piperazine is a ubiquitous building block in medicinal chemistry. However, its conformational flexibility and potential for metabolic liabilities (e.g., N-dealkylation) can be detrimental. The 1,7-diazaspiro[3.5]nonane scaffold serves as a potent bioisostere, often retaining the key binding interactions of a piperazine core while offering distinct advantages.
Caption: Bioisosteric replacement of piperazine with 1,7-diazaspiro[3.5]nonane.
Applications in Medicinal Chemistry: Case Studies
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. The 1,7-diazaspiro[3.5]nonane core has proven its utility across multiple target classes.
Case Study 1: Modulating G-Protein Coupled Receptors (GPCRs) - GPR119 Agonists
GPR119 is a Class A GPCR primarily expressed in the pancreas and gastrointestinal tract, making it an attractive target for type 2 diabetes. Agonism of GPR119 stimulates glucose-dependent insulin secretion.
In a drug discovery campaign, researchers identified a series of potent GPR119 agonists.[4] By replacing a piperidine core with a 7-azaspiro[3.5]nonane moiety, they sought to optimize the pharmacokinetic (PK) profile. The optimization of substituents on the spirocyclic core led to the identification of compound 54g , a potent GPR119 agonist with an EC₅₀ of 21 nM.[4] This compound demonstrated a desirable PK profile in rats and a significant glucose-lowering effect in a diabetic animal model, validating the use of the spirocyclic scaffold for this target class.[4]
Table 1: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound | R² Group | R³ Group | GPR119 EC₅₀ (nM) |
|---|---|---|---|
| 54a | Pyrimidine | 4-F-phenyl | 33 |
| 54d | Pyrimidine | 2,4-di-F-phenyl | 29 |
| 54g | Pyrimidine | 4-CN-phenyl | 21 |
| 55a | Pyridazine | 4-F-phenyl | 48 |
Data sourced from Matsuda et al., Bioorg. Med. Chem. (2018).[4]
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.
Case Study 2: Covalent Inhibition of Oncogenic Targets - KRAS G12C Inhibitors
The KRAS protein is a key regulator of cell growth, and its mutations are drivers in many human cancers. The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors.
A recent study reported the development of potent covalent inhibitors of KRAS G12C that feature a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.[5] This group acts as the "warhead" that covalently binds to the mutant cysteine. The spirocyclic core was part of a structural optimization effort to improve inhibitory activity and metabolic stability. The lead compound, 7b , demonstrated high potency and excellent stability in human and mouse liver microsomes.[5] Furthermore, it showed a dose-dependent antitumor effect in a xenograft mouse model, highlighting the scaffold's compatibility with reactive functionalities and its utility in oncology.[5]
Case Study 3: Bioisosterism in Enzyme Inhibition - PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of anticancer drugs. In an effort to create PARP inhibitors with a differentiated profile, researchers replaced the piperazine core of the FDA-approved drug olaparib with various diazaspiro motifs, including a 2,7-diazaspiro[3.5]nonane derivative.[6][7]
This bioisosteric replacement led to the identification of compounds that retained high affinity for PARP-1 but, critically, did not induce the same level of DNA damage as olaparib at similar concentrations.[6] This decoupling of potent enzyme inhibition from DNA damage suggests that such analogues could be developed for non-cancer indications where PARP inhibition is beneficial, such as in treating inflammatory diseases.[6][7]
Table 2: Comparison of Olaparib with a Diazaspiro Analogue
| Compound | Core Scaffold | PARP-1 IC₅₀ (nM) | DNA Damage (γH2AX focus formation) |
|---|---|---|---|
| Olaparib | Piperazine | ~5 | Significant induction |
| Analogue 10e | Diazaspiro[3.3]heptane | 12.6 | No significant induction |
Note: The specific 1,7-diazaspiro[3.5]nonane analogue was synthesized, but the most compelling data was reported for the related diazaspiro[3.3]heptane. Data sourced from Reilly et al., J. Med. Chem. (2018).[6]
Application Protocol 1: Synthesis of Boc-Protected 1,7-Diazaspiro[3.5]nonane
This protocol describes a representative synthesis for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a versatile intermediate for further functionalization. The synthesis involves the construction of the spirocyclic core.
Caption: General synthetic workflow for a diazaspiro[3.5]nonane core.
Materials:
-
N-Boc-4-piperidone
-
Malononitrile
-
Sodium ethoxide
-
Nitromethane
-
Raney Nickel
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (Ethanol, THF, DCM) and reagents for workup and purification.
Procedure:
-
Step 1: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malononitrile
-
To a solution of N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add sodium ethoxide (0.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate. Purify by flash chromatography.
-
Scientist's Note: This is a Knoevenagel condensation. The catalytic base deprotonates the malononitrile, which then acts as a nucleophile attacking the ketone.
-
-
Step 2 & 3: Nitro Group Addition and Reduction
-
The product from Step 1 is subjected to a Michael addition with nitromethane.
-
The resulting nitro compound is then reduced to the primary amine using a standard method like catalytic hydrogenation with Raney Nickel.
-
Scientist's Note: These steps build the carbon framework and install the second nitrogen atom required for the azetidine ring.
-
-
Step 4: Azetidine Ring Formation
-
The intermediate amino-nitrile is cyclized to form the azetidine ring. This can often be achieved under reductive amination conditions or via activation of a suitable precursor.
-
Scientist's Note: This intramolecular cyclization is the key step that forms the spirocyclic system. Reaction conditions must be carefully controlled to favor the formation of the strained 4-membered ring.
-
-
Step 5: Final Boc Protection
-
The free secondary amine on the piperidine ring is protected with Boc₂O in the presence of a base like triethylamine in DCM.
-
Purify the final product, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, by column chromatography.
-
Scientist's Note: This yields a differentially protected scaffold where the azetidine nitrogen can be selectively functionalized after removal of its protecting group (if any), or the Boc group can be removed to functionalize the piperidine nitrogen.
-
Application Protocol 2: In Vitro Characterization of GPR119 Agonists
This protocol outlines a cell-based assay to determine the potency (EC₅₀) of a test compound (e.g., from the series in Case Study 3.1) by measuring cyclic AMP (cAMP) production.
Principle: GPR119 couples to the Gαs protein, which activates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor agonism. This can be quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Test compounds (dissolved in DMSO).
-
cAMP standard.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
-
384-well white assay plates.
Procedure:
-
Cell Preparation:
-
Culture the GPR119-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend in assay buffer to a density of 2,500 cells per 5 µL.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM in a 10-point curve).
-
Dispense 5 µL of the diluted compounds into the 384-well plate. Include wells for vehicle control (DMSO) and a positive control agonist.
-
-
Assay Execution:
-
Add 5 µL of the cell suspension to each well of the compound plate.
-
Incubate the plate for 30 minutes at room temperature.
-
Scientist's Note: The inclusion of the phosphodiesterase inhibitor IBMX in the assay buffer is critical. It prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay window.
-
-
cAMP Detection (HTRF Example):
-
Following the manufacturer's protocol, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and convert this to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Summary and Future Outlook
The 1,7-diazaspiro[3.5]nonane scaffold is a validated and valuable building block in contemporary drug discovery. Its inherent three-dimensionality and conformational rigidity provide a powerful alternative to traditional, more flexible diamines like piperazine. As demonstrated in successful research campaigns targeting GPCRs, kinases, and other enzymes, its incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more robust and accessible, the strategic application of this and related spirocyclic scaffolds will undoubtedly continue to grow, enabling chemists to overcome long-standing challenges and deliver the next generation of innovative therapeutics.
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Nishiguchi, T., Sakamoto, K., Yoshikawa, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Reilly, S. W., Wilson, K., Hsieh, C. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
MySkinRecipes. 1,7-Diazaspiro[3.5]nonane-1-carboxylic acid tert-butyl ester. MySkinRecipes. [Link]
-
Reilly, S. W., Wilson, K., Hsieh, C. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Matsuda, D., Mashiko, S., Mizutani, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1595–1606. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Strategies Utilizing tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Abstract
The 1,7-diazaspiro[3.5]nonane framework is a valuable three-dimensional scaffold increasingly utilized in medicinal chemistry to explore novel chemical space.[1] Its rigid, spirocyclic structure offers distinct exit vectors for substitution, enabling the development of potent and selective therapeutic agents. This document provides a detailed guide for researchers on the practical applications of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate, a versatile building block for accessing a diverse range of functionalized spirocyclic amines. We will cover the essential preliminary step of free base generation, followed by detailed protocols for key synthetic transformations including N-arylation, reductive amination, and sequential functionalization strategies.
Introduction: The Strategic Value of the 1,7-Diazaspiro[3.5]nonane Scaffold
In modern drug discovery, moving beyond flat, two-dimensional molecules is critical for improving properties like selectivity and metabolic stability. Spirocycles, which feature two rings connected by a single quaternary carbon, are excellent "3D-enabling" motifs.[2] The 1,7-diazaspiro[3.5]nonane core, combining an azetidine and a piperidine ring, provides a rigid structure with two distinct nitrogen atoms that can be selectively functionalized.
The title compound, this compound, is an ideal starting material for several reasons:
-
Orthogonal Protection: The piperidine nitrogen (N7) is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions used to modify the azetidine nitrogen.[3] This allows for the selective functionalization of the more nucleophilic secondary amine at the N1 position.
-
Solid-State Stability: The oxalate salt form ensures the compound is a stable, crystalline, and easily weighable solid, which is a significant handling advantage over the corresponding free base, which is often an oil.[4]
The overall synthetic utility is based on a two-stage approach: first, derivatization of the N1-azetidine nitrogen, followed by the optional deprotection of the N7-piperidine nitrogen for further modification.
Figure 1: General workflow for the sequential functionalization of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate.
Essential First Step: Generation of the Free Base
The oxalate salt must be neutralized to liberate the nucleophilic secondary amine at the N1 position before it can be used in most coupling reactions. This is a straightforward liquid-liquid extraction procedure.
Causality Behind Choices:
-
Base Selection: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is used. These are strong enough to deprotonate the ammonium salt but not so harsh as to risk cleaving the Boc-protecting group.
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice for extraction. It is denser than water, simplifying separation, and has high solubility for the Boc-protected free base while having low solubility for the inorganic salts, ensuring a clean extraction.
Protocol 1: Free Base Generation
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of K₂CO₃ dropwise with stirring until the pH of the solution is >10 (verify with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL per gram of starting material).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Result: The product, tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, is typically obtained as a colorless oil or waxy solid and should be used immediately in the next step without further purification.
Key Synthetic Transformations at the N1-Position
With the free base in hand, the N1-azetidine nitrogen can be functionalized through several robust and widely used methodologies.
Figure 2: Key synthetic transformations for the N1-position of the spirocyclic amine.
N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming aryl-nitrogen bonds, a common linkage in pharmaceuticals.
Causality Behind Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, RuPhos) is crucial. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing in side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the catalyst and base.
Protocol 2: N-Arylation of the Azetidine Nitrogen (N1)
-
Inert Atmosphere: To an oven-dried flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a solution of the free base (1.1 eq, from Protocol 1) in anhydrous toluene (5 mL per mmol of aryl halide).
-
Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the N1-arylated product.
N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming alkyl-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5]
Causality Behind Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion formed in situ. Its handling is also more convenient than sodium cyanoborohydride.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
Protocol 3: Reductive Amination at the Azetidine Nitrogen (N1)
-
Reagent Mixture: To a flask, add the free base (1.0 eq, from Protocol 1) and the desired aldehyde or ketone (1.1 eq) in DCM (10 mL per mmol of amine).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.
-
Reaction: Stir the reaction at room temperature for 4-16 hours until the starting amine is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Boc-Deprotection and N7-Functionalization
Once the N1 position is functionalized, the Boc group on the N7-piperidine nitrogen can be removed to reveal a new site for derivatization.
Causality Behind Choices:
-
Acidic Cleavage: The Boc group is specifically designed to be labile under acidic conditions.[6] Trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane are standard reagents that cleanly cleave the carbamate to yield the corresponding ammonium salt.
Protocol 4: Boc-Deprotection to Reveal the Piperidine Nitrogen (N7)
-
Dissolution: Dissolve the N1-functionalized intermediate (1.0 eq) in DCM (5 mL per mmol).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. To obtain the salt, triturate the residue with diethyl ether. To obtain the new free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, dry, and concentrate.
-
Result: The resulting secondary amine at N7 is now available for any of the transformations described in Section 3, allowing for the synthesis of di-substituted 1,7-diazaspiro[3.5]nonane derivatives.
Summary Data for Synthetic Transformations
The following table provides a quick reference for typical reaction conditions. Note that yields are highly dependent on the specific substrates used.
| Reaction Type | Key Reagents | Catalyst/Ligand (if any) | Solvent | Temp (°C) | Typical Yields |
| Free Base Generation | K₂CO₃ or NaHCO₃ | N/A | H₂O / DCM | 0 - RT | >95% (crude) |
| N-Arylation | Aryl Halide, Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene | 100-110 | 50-90% |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N/A | DCM or DCE | RT | 60-95% |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | N/A | DCM | 0 - RT | >90% |
References
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Available at: [Link]
-
Available Synple Chem Reagent Cartridges. Synple Chem. Available at: [Link]
-
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education. Available at: [Link]
-
Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Available Synple Chem Reagent Cartridges [synplechem.com]
- 4. 5-Boc-2,5-diazaspiro[3.5]nonane oxalate | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: N-Functionalization of the 1,7-Diazaspiro[3.5]nonane Core
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics. A key strategy in this endeavor is the concept of "escaping from flatland," which advocates for the design of molecules with greater three-dimensionality (3D) character. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary in this regard. Their rigid, well-defined 3D geometries can lead to improved potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts.
The 1,7-diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused with a six-membered piperidine ring, has emerged as a particularly valuable building block in medicinal chemistry. This scaffold offers a unique combination of structural rigidity and multiple points for diversification. N-functionalization of the two nitrogen atoms is a primary and powerful strategy to modulate the biological activity, pharmacokinetic profile, and overall drug-like properties of molecules incorporating this core.
This guide provides a comprehensive overview of the key strategies and detailed protocols for the N-functionalization of the 1,7-diazaspiro[3.5]nonane scaffold, designed to empower researchers in their quest for novel therapeutic agents.
PART 1: CORE DIRECTIVE - Navigating the Synthetic Landscape
The synthetic utility of the 1,7-diazaspiro[3.5]nonane core lies in the ability to selectively functionalize its two distinct nitrogen atoms. The piperidine nitrogen (N7) and the azetidine nitrogen (N1) exhibit different steric and electronic environments, which can be exploited for regioselective modifications. Direct functionalization often leads to a mixture of products, necessitating a strategic approach involving protecting groups to achieve desired outcomes.
The most common strategy involves the use of an orthogonal protecting group strategy, such as the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are removable under different conditions (e.g., hydrogenolysis for Cbz, base for Fmoc). This allows for the sequential functionalization of the two nitrogen atoms.
Caption: General workflow for the regioselective di-functionalization of the 1,7-diazaspiro[3.5]nonane core.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Mechanistic Insights
N-Alkylation: Expanding Chemical Diversity
N-alkylation is a cornerstone of derivatization, allowing for the introduction of a vast array of substituents that can probe interactions with biological targets and modulate physicochemical properties.
Reductive amination is a robust and versatile method for N-alkylation, proceeding through the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. This method is particularly advantageous due to the wide availability of aldehydes and ketones and its tolerance of various functional groups.[1]
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the N-Boc-1,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.1-1.5 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours. Acetic acid can be added as a catalyst to facilitate iminium ion formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Direct alkylation with alkyl halides is a straightforward approach, though it can sometimes be complicated by over-alkylation, especially with highly reactive alkylating agents. The choice of base is critical to neutralize the hydrogen halide formed during the reaction.[1]
Protocol: General Procedure for Direct N-Alkylation
-
Reaction Setup: To a solution of the protected 1,7-diazaspiro[3.5]nonane (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., bromide or iodide) (1.1-1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.
| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Temperature | Typical Yield (%) |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE/DCM | Room Temp. | 70-95 |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ / DIPEA | ACN/DMF | RT - 80°C | 60-90 |
Table 1: Comparison of common N-alkylation methods.
N-Acylation: Introduction of Amide Functionality
The introduction of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. Amide groups can act as hydrogen bond donors and acceptors, significantly influencing molecular recognition and pharmacokinetic properties. Acylation is typically achieved using acyl chlorides, anhydrides, or activated carboxylic acids.[2]
Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve the protected 1,7-diazaspiro[3.5]nonane (1.0 eq) in an anhydrous solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2.0 eq).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq).
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Caption: Step-by-step workflow for a typical N-acylation reaction.
N-Sulfonylation: Incorporating the Sulfonamide Moiety
The sulfonamide group is a privileged functional group in medicinal chemistry, known for its ability to improve water solubility and act as a bioisostere for other functional groups. N-sulfonylation is readily achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve the protected 1,7-diazaspiro[3.5]nonane (1.0 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C and add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting sulfonamide by flash chromatography.
PART 3: VISUALIZATION & FORMATTING - Applications in Drug Discovery
The N-functionalized 1,7-diazaspiro[3.5]nonane scaffold is a key component in a range of biologically active molecules. For instance, derivatives of this core have been investigated as potent and selective agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3] In these agonists, the N-substituents on the piperidine ring play a crucial role in optimizing potency and pharmacokinetic properties.[3]
The ability to precisely tailor the substituents on both nitrogen atoms allows for fine-tuning of the molecule's interaction with its biological target and optimization of its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid spirocyclic core serves as a well-defined anchor, while the N-functional groups explore the surrounding chemical space to achieve high affinity and selectivity.
Conclusion
The 1,7-diazaspiro[3.5]nonane core represents a powerful and versatile scaffold for the development of novel therapeutics. Its N-functionalization provides a rich avenue for chemical exploration, enabling the synthesis of diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide offer a robust starting point for researchers aiming to leverage the unique structural features of this spirocyclic system in their drug discovery programs. By understanding the principles of regioselective functionalization and applying the detailed experimental procedures, scientists can efficiently synthesize and optimize new chemical entities with the potential to address unmet medical needs.
References
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
-
Tachibana, Y., Kawasaki, H., Kihara, N., & Takata, T. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of Organic Chemistry, 71(14), 5093–5104. Retrieved from [Link]
-
Ouarna, S., K'tir, H., Lakrout, S., Ghorab, H., Amira, A., Aouf, Z., Berredjem, M., & Aouf, N.-E. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 31(2), 913-919. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
- Aouf, N. E., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 913-919.
-
Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. Retrieved from [Link]
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Role of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate in Modern Drug Discovery
Introduction: Escaping Flatland with Spirocyclic Scaffolds
In contemporary medicinal chemistry, there is a significant drive to develop drug candidates with enhanced three-dimensionality. Historically, drug discovery has been dominated by flat, aromatic ring systems. The "escape from flatland" initiative seeks to leverage more complex, sp3-rich scaffolds to improve compound properties.[1] Spirocycles, which feature two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[1] Their rigid, well-defined three-dimensional structures can lead to improved potency, selectivity, and pharmacokinetic profiles.[1]
The 1,7-diazaspiro[3.5]nonane framework is a particularly valuable scaffold within this class. It combines a four-membered azetidine ring with a six-membered piperidine ring. This arrangement provides distinct exit vectors for substituents, allowing for precise exploration of target binding pockets. The subject of this guide, tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate , is a purpose-built building block designed for efficient and controlled integration of this valuable scaffold into drug candidates.
Structural and Physicochemical Analysis of the Reagent
The utility of this compound stems directly from its unique structural features. It is supplied as an oxalate salt to improve the stability and handling of the free base. The core structure possesses two nitrogen atoms with distinct chemical environments: a free secondary amine on the azetidine ring (N1) and a tert-butyloxycarbonyl (Boc)-protected amine on the piperidine ring (N7).[2] This orthogonal protection is the key to its versatility in multi-step synthetic campaigns.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ (Free Base) | [2] |
| Molecular Weight | 226.32 g/mol (Free Base) | [2] |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | [2] |
| Topological Polar Surface Area | 41.6 Ų | [2] |
| Formal Charge | 0 (Free Base) | [2] |
Caption: Key functional regions of the title compound.
Core Applications in Medicinal Chemistry
The unique architecture of this reagent makes it a powerful tool for addressing several challenges in drug design.
Orthogonal Synthesis and Vectorial Elaboration
The primary application is as a differentially protected diamine scaffold. The free secondary amine at the N1 position can be readily functionalized using standard methodologies (e.g., reductive amination, acylation, sulfonylation) while the N7 position remains protected. Subsequent removal of the acid-labile Boc group then reveals the N7 amine for a second, distinct chemical modification. This allows for the controlled, stepwise construction of complex molecules with precise substituent placement.
Caption: Synthetic workflow enabled by orthogonal protection.
A Rigid Bioisostere for Piperazine
Piperazine is a ubiquitous scaffold in medicinal chemistry. However, its conformational flexibility can sometimes be detrimental to potency or selectivity. The 1,7-diazaspiro[3.5]nonane core can serve as a rigid bioisosteric replacement. By locking the relative orientation of the two nitrogen atoms, it reduces the entropic penalty of binding to a biological target, which can lead to enhanced affinity.
Application in GPR119 Agonist Development
Derivatives of the related 7-azaspiro[3.5]nonane scaffold have been successfully developed as potent agonists for G protein-coupled receptor 119 (GPR119).[3][4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[3] The subject building block is an ideal starting point for synthesizing novel GPR119 agonists by functionalizing the N1 and N7 positions to interact with the key binding domains of the receptor.[4]
Experimental Methodologies and Protocols
Protocol 4.1: Handling and Free-Basing of the Oxalate Salt
Rationale: The oxalate salt is stable for storage. For most organic reactions, the free-base form of the amine is required. This protocol describes a standard aqueous workup to liberate the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend the oxalate salt (1.0 eq) in DCM (10 mL per gram of salt).
-
Add 1 M NaOH solution (2.5 eq) and stir vigorously for 15 minutes. The mixture should become a clear biphasic solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of DCM (5 mL per gram of salt).
-
Combine the organic layers and wash with brine (5 mL per gram of salt).
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or low-melting solid. The product should be used promptly or stored under an inert atmosphere.
Protocol 4.2: Representative N1-Functionalization (Reductive Amination)
Rationale: This protocol demonstrates the selective functionalization of the N1-amine. Reductive amination is a robust method for forming C-N bonds and is widely used in drug discovery.
Materials:
-
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (free base from Protocol 4.1)
-
An aldehyde or ketone (R-CHO or R₂C=O, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the free base (1.0 eq) and the carbonyl compound (1.0 eq) in DCE (15 mL per gram of amine).
-
If the amine is not fully soluble, add a small amount of acetic acid to form the iminium ion in situ.
-
Add NaBH(OAc)₃ portion-wise over 10 minutes at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the N1-functionalized product.
Protocol 4.3: N7-Boc Deprotection
Rationale: This protocol removes the Boc protecting group to reveal the N7-amine, making it available for subsequent reactions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.
Materials:
-
N1-functionalized tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, typically 20-50% v/v) to the solution. Gas evolution (isobutylene) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting product is the TFA salt. To obtain the free base, re-dissolve the residue in DCM and follow the free-basing procedure outlined in Protocol 4.1.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent three-dimensionality, combined with the crucial feature of orthogonal protection, provides a reliable and efficient route to novel, sp3-rich chemical entities.[5][6] As drug discovery programs continue to demand compounds with improved physicochemical and pharmacological properties, the use of sophisticated building blocks like this will undoubtedly increase. Its proven application in developing GPR119 agonists and its potential as a rigidified piperazine bioisostere underscore its significant value in the ongoing quest for new therapeutics.[3][4]
References
- Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.
- Title: Method for synthesis of 1-carbonyl-7-diazaspiro[3.
-
Title: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Source: ChemBK URL: [Link]
-
Title: tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Source: PubChem URL: [Link]
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]
- Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 56962134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Rising Prominence of Three-Dimensional Scaffolds in Drug Discovery
An Application Guide to the Synthesis of Novel Bioactive Spirocyclic Amines
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. For decades, drug discovery pipelines were dominated by flat, aromatic molecules. However, the industry is undergoing a significant shift towards greater three-dimensionality, a move driven by the need to improve compound properties and engage with complex biological targets.[1] Spirocyclic amines—bicyclic systems where two rings are joined by a single, shared quaternary carbon atom—are at the forefront of this evolution.[2]
The unique architecture of spirocycles imparts a rigid, well-defined three-dimensional conformation.[3][4] This structural rigidity can lead to a host of benefits, including enhanced binding affinity and selectivity for protein targets by reducing the entropic penalty upon binding.[1][2] Furthermore, the introduction of sp³-rich spirocyclic cores often correlates with improved physicochemical properties such as increased solubility and metabolic stability, while decreasing issues like hERG inhibition.[5][6] Despite their potential, the synthesis of these complex structures, particularly the creation of the quaternary spiro-center with high stereocontrol, presents a significant challenge that necessitates sophisticated synthetic strategies.[3][7]
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic methodologies for accessing novel bioactive spirocyclic amines. We will explore the causality behind various experimental choices, provide a detailed, field-proven protocol for a representative synthesis, and present data in a clear, actionable format to empower your research and development efforts.
Core Synthetic Strategies for Assembling Spirocyclic Amine Scaffolds
The construction of the spirocyclic core is the crux of the synthetic challenge. Several powerful strategies have emerged, each with its own set of advantages concerning efficiency, stereocontrol, and substrate scope. The choice of method is dictated by the target molecule's complexity and the desired substitution patterns.
1,3-Dipolar Cycloaddition: A Cornerstone for Stereoselective Synthesis
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile is one of the most robust and widely used methods for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines.[8][9] This approach is particularly powerful for creating spiro-pyrrolidinyl scaffolds, often with exceptional control over multiple stereocenters.
The Causality: The power of this reaction lies in its concerted or stepwise-concerted mechanism, which allows for the simultaneous formation of two new bonds and up to four stereocenters in a single, highly stereocontrolled step.[8] The in situ generation of the azomethine ylide, typically from the condensation of an α-amino acid (like proline or sarcosine) and an aldehyde or ketone, makes this a highly convergent and efficient process.[2][9]
Multicomponent Reactions (MCRs): The Path to Molecular Complexity
Multicomponent reactions, where three or more starting materials combine in a single synthetic operation to form a product containing atoms from all reactants, have revolutionized the synthesis of complex molecules.[10] MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[11]
The Causality: For spirocyclic amine synthesis, MCRs provide a direct and efficient route to intricate scaffolds that would otherwise require lengthy, multi-step sequences. A classic example is the three-component synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] from isatins, pyrazol-5-amines, and ketonitriles, which assembles a complex, biologically relevant scaffold in one pot.[10] This strategy is chosen when the goal is rapid library synthesis for high-throughput screening and lead discovery.
Dearomatizing Spirocyclization: Unlocking New Chemical Space
A more recent and highly innovative strategy involves the direct dearomatization of readily available aromatic or heteroaromatic precursors to generate spirocyclic systems.[12] This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient entry into novel spirocyclic frameworks.
The Causality: This method is selected for its novelty and efficiency. For instance, unfunctionalized indoles can be directly converted into 3,3′-spirocyclic indolines by reaction with electrophilic dihalides.[12] This powerful transformation forges two C-C bonds and the quaternary spirocenter in a single step, providing rapid access to valuable drug-like scaffolds from simple commercial precursors.[12]
Transition Metal-Catalyzed Intramolecular Cyclizations
Catalysis by transition metals such as palladium, nickel, or ruthenium offers a powerful toolkit for forging the C-C or C-N bonds necessary for spirocycle formation. These methods often proceed via intramolecular reactions, where a tethered nucleophile attacks an electrophilic center, guided by the metal catalyst.
The Causality: Metal catalysis is often employed when high enantioselectivity is required or when constructing challenging ring systems. For example, nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles has been developed for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers.[13] This choice is driven by the need for precise control over chirality, which is critical for biological activity.
Visualizing the Synthetic Landscape
To better understand the relationships between these core strategies, the following diagram illustrates the primary pathways to bioactive spirocyclic amines.
Caption: Key Synthetic Strategies for Spirocyclic Amine Synthesis.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in any drug discovery program. The table below summarizes the key features of the discussed methodologies to aid in this decision-making process.
| Methodology | Key Advantages | Common Scaffolds | Stereocontrol | Typical Yields |
| 1,3-Dipolar Cycloaddition | High stereoselectivity, operational simplicity, convergent. | Spiro-pyrrolidines, Spiro-oxindoles. | Excellent, often diastereoselective. | Good to Excellent |
| Multicomponent Reactions | High efficiency, atom economy, rapid library generation. | Poly-heterocyclic spiro systems. | Variable, can be high. | Moderate to High |
| Dearomatizing Spirocyclization | Rapid access from simple aromatics, high novelty. | Spiro-indolines, Spiro-cyclohexadienones. | Can be enantioselective with chiral catalysts. | Good to Excellent |
| Metal-Catalyzed Cyclization | Excellent enantioselectivity, broad substrate scope. | All-carbon spirocycles, complex ring systems. | High to excellent with chiral ligands. | Good to Excellent |
Detailed Protocol: Stereoselective Synthesis of a Spiro-oxindole Pyrrolidine via Three-Component 1,3-Dipolar Cycloaddition
This protocol details a reliable and highly diastereoselective one-pot synthesis of a spiro[indole-3,2'-pyrrolidine] derivative, a scaffold found in numerous bioactive natural products and drug candidates.[8][11][14] The reaction leverages the principles of both multicomponent and cycloaddition chemistry.
Experimental Workflow Diagram
Caption: Workflow for Spiro-oxindole Pyrrolidine Synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier |
| Isatin | C₈H₅NO₂ | 147.13 | 1.0 mmol | Sigma-Aldrich |
| (E)-Chalcone | C₁₅H₁₂O | 208.26 | 1.0 mmol | Sigma-Aldrich |
| L-Proline | C₅H₉NO₂ | 115.13 | 1.2 mmol | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 20 mL | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | VWR |
| Hexanes | C₆H₁₄ | 86.18 | As needed | VWR |
| Silica Gel | SiO₂ | 60.08 | As needed | SiliCycle |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isatin (1.0 mmol, 147 mg) and (E)-Chalcone (1.0 mmol, 208 mg).
-
Solvent Addition: Add 20 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Initiation: Add L-proline (1.2 mmol, 138 mg) to the reaction mixture.
-
Causality Note: L-proline serves as the precursor for the azomethine ylide. Its condensation with the ketone on isatin is the key initiating step for generating the 1,3-dipole.
-
-
Reaction: Place the flask in a preheated oil bath at 65 °C and allow the reaction to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 10-12 hours.
-
Self-Validation Checkpoint: A new, more polar spot corresponding to the spirocyclic product should appear on the TLC plate, while the starting material spots diminish.
-
-
Work-up (Solvent Removal): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up (Extraction): Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 40%).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the spiro-oxindole pyrrolidine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and stereochemistry.
-
Expected Outcome: The NMR spectra should confirm the formation of the spiro-pyrrolidine ring structure. The high diastereoselectivity of this reaction typically results in the formation of a single major diastereomer, which can be confirmed by the simplicity of the proton and carbon spectra.[8] The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.[11]
-
Conclusion and Future Outlook
The synthesis of bioactive spirocyclic amines is a dynamic and rapidly advancing field. Methodologies like 1,3-dipolar cycloadditions and multicomponent reactions have become indispensable tools for accessing these complex three-dimensional scaffolds.[8][10] The continued development of novel synthetic strategies, particularly in asymmetric catalysis and dearomatization, will further expand the accessible chemical space for drug discovery.[12][15] As our ability to efficiently and selectively synthesize these molecules improves, spirocyclic amines will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics for a wide range of diseases, including cancer and neurological and infectious diseases.[15]
References
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Google Books.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (n.d.). RSquareL.
- Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(tosyloxymethyl)cyclopropane. (n.d.). Benchchem.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online.
- Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
- New development in the enantioselective synthesis of spiro compounds. (n.d.). SciSpace.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
- Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. (2018).
- Some of bioactive spiro-heterocyclic molecules constructing
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.).
- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2020).
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024).
- Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and rel
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). Taylor & Francis Online.
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). NIH.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Welcome to the technical support guide for tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic building block. Achieving high purity of this compound is critical for successful downstream applications, yet its unique structure presents specific purification challenges. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the handling and purification of this compound.
Q1: What is the correct stoichiometry of the oxalate salt?
The stoichiometry of the oxalate salt can be a source of confusion. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has two basic nitrogen atoms: the Boc-protected nitrogen (less basic) and the free secondary amine within the azetidine ring (more basic). Oxalic acid is a dicarboxylic acid. Typically, salt formation occurs at the most basic site. While various suppliers may list different stoichiometries, the most common and stable form is the 1:1 salt (one molecule of the diamine to one molecule of oxalic acid). Inconsistent analytical results, such as elemental analysis, can often be traced back to incorrect salt stoichiometry.
Q2: My final product is an oil or a persistent gum after adding oxalic acid. Why isn't it crystallizing?
This is a frequent issue and usually points to one of three root causes:
-
Presence of Impurities: Small amounts of impurities can significantly inhibit crystal lattice formation. These may include unreacted starting materials, by-products from the synthesis, or even residual solvents.
-
Excess Oxalic Acid: Adding a significant excess of oxalic acid can lead to the formation of complex salt mixtures or hydrates that are difficult to crystallize.
-
Incorrect Solvent System: The choice of solvent is critical. The ideal solvent (or solvent/anti-solvent pair) should fully dissolve the crude product and oxalic acid, but provide low solubility for the final, pure salt, especially at reduced temperatures. An inappropriate solvent will result in oiling out.
Q3: What are the most common impurities to screen for?
Based on common synthetic routes, which often involve multi-step processes including Boc protection and cyclization, the primary impurities to monitor are:
-
Starting Materials: Any unreacted precursors from the final synthetic step.
-
Boc-Deprotected Species: The free diamine (1,7-diazaspiro[3.5]nonane) can form if the Boc group is cleaved by acidic conditions during workup or purification.
-
Di-Boc Protected By-product: Over-protection where both nitrogen atoms have a Boc group.
-
Residual Catalysts: If hydrogenation was used for debenzylation, residual palladium on carbon can be a contaminant.[1][2]
Q4: Is it better to purify the free base before forming the oxalate salt?
Yes, absolutely. For achieving the highest purity, a two-stage purification strategy is recommended. First, purify the crude tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate free base using flash column chromatography. This removes the bulk of organic impurities. Subsequently, form the oxalate salt from this purified free base. This approach ensures that the crystallization process is primarily for purification from trace impurities and not a bulk separation, leading to higher purity and better crystal formation.
Q5: What are the recommended storage conditions for the final product?
The purified oxalate salt should be stored in a tightly sealed container in a cool, dry place. Due to the presence of the basic amines and the acidic oxalate, the compound can be hygroscopic. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent moisture absorption and potential degradation.
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Problem: Low Purity or Poor Crystal Formation After Recrystallization
-
Symptom: Your characterization data (e.g., ¹H NMR, LC-MS) shows significant impurities, or the product oils out and refuses to crystallize.
-
Diagnostic Workflow:
Caption: Troubleshooting Decision Tree for Purification Issues.
-
Cause & Solution Deep Dive:
-
Possible Cause A: Inappropriate Crystallization Solvent.
-
Explanation: The solvent system fails to provide a sufficient solubility differential between hot and cold conditions, or it promotes the solubility of impurities alongside the product.
-
Solution: Conduct a systematic solvent screen. The goal is to find a solvent that dissolves the product when hot but allows it to precipitate upon cooling, leaving impurities behind in the mother liquor. Often, a combination of a primary solvent and an anti-solvent is most effective.
Table 1: Recommended Solvent Systems for Recrystallization
Primary Solvent Anti-Solvent Typical Ratio (v/v) Notes Isopropanol (IPA) Heptane 1 : 2 to 1 : 5 IPA dissolves the salt; slow addition of heptane induces precipitation. Excellent for forming crystals. Ethanol Methyl tert-butyl ether (MTBE) 1 : 3 to 1 : 6 Similar to IPA/Heptane. Ensure slow cooling after MTBE addition. Methanol Acetonitrile 1 : 2 to 1 : 4 Good for removing more polar impurities. Methanol has high solvating power. | Water | Acetone | Varies | Use if impurities are highly non-polar. Product may retain water; requires thorough drying. |
-
-
Possible Cause B: Boc-Group Instability.
-
Explanation: The Boc protecting group is notoriously labile to strong acids. While oxalic acid is a weak acid, prolonged exposure at elevated temperatures during recrystallization can cause partial deprotection, leading to the formation of the free diamine impurity.
-
Solution: Minimize the time the compound is heated in solution. Do not reflux for extended periods. Dissolve the compound at a moderate temperature (e.g., 50-60°C) and then allow it to cool slowly. If deprotection is suspected, the pH of the solution can be adjusted slightly with a non-nucleophilic organic base before crystallization, though this is a more advanced technique.
-
-
Problem: Low Yield After Isolation
-
Symptom: After filtration and drying, the recovered mass of the purified product is significantly lower than expected.
-
Diagnostic Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
-
Cause & Solution Deep Dive:
-
Possible Cause A: Product Remains Soluble (Incomplete Precipitation).
-
Explanation: The final concentration of the product in the mother liquor is still above its saturation point, often because not enough anti-solvent was used or the solution was not cooled sufficiently.
-
Solution:
-
Chill Further: Ensure the crystallization mixture is cooled to 0-4°C for an adequate amount of time (at least 1 hour) before filtration.
-
Add More Anti-Solvent: Slowly add more anti-solvent to the mother liquor to further decrease the product's solubility.
-
Concentrate: Carefully reduce the volume of the mother liquor by rotary evaporation and re-cool to recover a second crop of crystals. Be aware that the purity of the second crop may be lower.
-
-
-
Possible Cause B: Inaccurate Stoichiometry.
-
Explanation: If less than one equivalent of oxalic acid is added, a portion of the diamine will remain as the more soluble free base and will not precipitate as the salt.
-
Solution: Ensure you are using high-purity oxalic acid (preferably anhydrous or a well-defined dihydrate for accurate weighing) and that the calculation is based on the molar equivalent of the purified free base. A slight excess (e.g., 1.05 equivalents) of oxalic acid is sometimes used to drive the salt formation to completion, but a large excess should be avoided.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for purification.
Protocol 1: Purification of Free Base by Column Chromatography
-
Preparation: Dissolve the crude tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate in a minimal amount of dichloromethane (DCM).
-
Slurry: In a separate flask, add silica gel and the desired mobile phase. Add the dissolved crude product and concentrate by rotary evaporation until a dry, free-flowing powder is obtained (dry loading).
-
Column Setup: Pack a silica gel column with the appropriate mobile phase. A common system is a gradient of 0% to 10% Methanol in DCM. To prevent tailing of the amine, it is highly recommended to add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Elution: Carefully load the slurry onto the column and begin elution with the mobile phase.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, typically as a clear oil or waxy solid.
Protocol 2: Formation and Recrystallization of the Oxalate Salt
-
Dissolution: Dissolve the purified free base (1.0 equivalent) in a suitable solvent, such as isopropanol (IPA), using approximately 5-10 mL of solvent per gram of material.
-
Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (1.05 equivalents) in the same solvent (e.g., IPA). Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
-
Precipitation: A white precipitate should begin to form. Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.
-
Heating and Anti-Solvent: Gently heat the mixture until a clear solution is obtained (e.g., ~50°C). Do not boil. Slowly add an anti-solvent, such as heptane, dropwise until the solution becomes faintly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for at least 2 hours to maximize crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a cold mixture of the solvent/anti-solvent (e.g., 1:3 IPA/Heptane), followed by a final wash with the pure anti-solvent (heptane). Dry the crystals under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
References
- Eureka | Patsnap.Synthesis method of tert-butyl-1, 7-diazaspiro [3.
- Google Patents.CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate.[Link]
-
White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.[Link]
Sources
Technical Support Center: Optimization of Boc Deprotection for Diazaspirocycles
Welcome to the technical support center for the optimization of Boc deprotection conditions for diazaspirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butoxycarbonyl (Boc) protecting group from sterically hindered and functionally diverse diazaspirocyclic scaffolds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the efficiency and success of your synthetic routes.
The unique three-dimensional structure of diazaspirocycles, which are increasingly prevalent in medicinal chemistry, often presents significant challenges for standard deprotection protocols.[1] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Boc deprotection of diazaspirocycles.
Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What is causing this and how can I fix it?
A1: Incomplete deprotection is a frequent hurdle, often stemming from several factors related to the unique structure of diazaspirocycles.
-
Expertise & Experience: Steric hindrance around the nitrogen atom in a spirocyclic system can significantly impede the approach of the acidic reagent.[2] The rigid, three-dimensional nature of these scaffolds can shield the Boc group, making it less accessible compared to simpler aliphatic or aromatic amines. Furthermore, the basicity of the nitrogen atoms can be influenced by the ring strain and conformation of the spirocycle, affecting the ease of protonation which is the initial step in the acid-catalyzed deprotection mechanism.
-
Troubleshooting & Optimization:
-
Increase Acid Concentration: The rate of Boc cleavage has been shown to have a second-order dependence on acid concentration.[2][3] If you are using 20% TFA in DCM, consider incrementally increasing the concentration to 50% or even using neat TFA for recalcitrant substrates.[2][4]
-
Elevate the Reaction Temperature: While many deprotections are run at 0°C to room temperature to minimize side reactions, gently heating the reaction to 30-40°C can provide the necessary activation energy to overcome steric barriers.[2]
-
Switch to a Stronger Acid System: If TFA is ineffective, 4M HCl in 1,4-dioxane is a potent alternative that is often successful for stubborn Boc groups.[2][5][6] The choice between TFA and HCl can be critical; while TFA salts are often oils, HCl salts are more likely to be crystalline solids, which can aid in purification.[5]
-
Prolong the Reaction Time: Monitor the reaction closely using LC-MS or TLC. Some sterically hindered substrates may simply require longer reaction times, from a few hours to overnight.[2][7]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?
A2: The primary culprit for side product formation is the generation of the reactive tert-butyl cation (t-Bu⁺) during the cleavage of the Boc group. [2][3]
-
Expertise & Experience: This carbocation is highly electrophilic and can alkylate any nucleophilic sites on your diazaspirocycle or in the reaction mixture. Common nucleophiles prone to tert-butylation include electron-rich aromatic rings, indoles, thiols, and even the newly deprotected amine itself.[3] The choice of solvent can also play a role; for instance, strong acids like HCl can cleave ether solvents like THF or dioxane, leading to chloro-alcohol impurities that can complicate your reaction and purification.[8]
-
Troubleshooting & Optimization:
-
Use a Scavenger: The most effective way to mitigate side reactions from the tert-butyl cation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ as it forms.
-
Optimize Reaction Conditions: Running the reaction at lower temperatures (e.g., 0°C) can help to control the rate of both the deprotection and the side reactions.[7]
-
Consider Alternative Deprotection Methods: If acidic conditions consistently lead to degradation or side products, exploring non-acidic methods may be necessary.
-
Q3: My diazaspirocycle contains other acid-sensitive functional groups. How can I selectively remove the Boc group?
A3: Achieving selectivity is a common challenge, especially in complex molecule synthesis. The key is to finely tune the reaction conditions or to choose an orthogonal deprotection strategy.
-
Expertise & Experience: The Boc group is generally one of the most acid-labile amine protecting groups, which allows for a window of selectivity.[3][9] However, functional groups like esters, ketals, or other acid-sensitive heterocycles can be problematic.[1][10][11] For instance, attempting to deprotect a Boc group with TFA in the presence of an acid-prone ketal can lead to the removal of both groups.[1]
-
Troubleshooting & Optimization:
-
Milder Acidic Conditions: Instead of strong acids like TFA or HCl, consider using milder acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[12][13][14]
-
Thermal Deprotection: In the absence of an acid catalyst, N-Boc groups can be cleaved thermally.[15] This can be achieved by heating the substrate in a suitable solvent like methanol, trifluoroethanol, or a dioxane/water mixture.[11][15] This method can be particularly useful for substrates sensitive to strong acids.
-
Lewis Acid-Catalyzed Deprotection: Lewis acids such as ZnBr₂, TMSI, or AlCl₃ can also effect Boc removal under conditions that may be compatible with other functional groups.[13][14][16]
-
Novel Reagent Systems: For highly sensitive substrates, newer methods like using oxalyl chloride in methanol have been reported to be very mild and tolerant of various functional groups.[10][17][18] Another mild system involves potassium trimethylsilanolate (KOTMS) in butyronitrile.[19]
-
Q4: My work-up procedure is problematic. The product is difficult to isolate, or I have issues with residual acid.
A4: A well-planned work-up is crucial for obtaining a clean product. The strategy will depend on the properties of your deprotected diamine and the acid used.
-
Expertise & Experience: After acidic deprotection, your diazaspiro-diamine will exist as an ammonium salt (e.g., TFA or HCl salt). These salts are often highly polar and may have significant water solubility, complicating standard liquid-liquid extractions.[20] Residual strong acids like TFA can be difficult to remove completely by simple evaporation and can interfere with subsequent reactions.[7]
-
Troubleshooting & Optimization:
-
Removal of Excess Acid:
-
Co-evaporation: After removing the bulk of the solvent and acid under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (3x).[7] This helps to azeotropically remove residual TFA.
-
Precipitation: The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the reaction mixture.[5][7] The resulting solid can then be collected by filtration.
-
-
Isolation of the Free Amine:
-
Aqueous Basic Wash: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate or another mild base.[7][20] Be cautious if your molecule contains base-labile groups like esters.[20]
-
Solid-Phase Extraction (SPE): For water-soluble amines, using a basic resin like Amberlyst A21 can be an effective way to neutralize the acid and isolate the free amine without an aqueous work-up.[20]
-
Direct Use of the Salt: In many cases, the resulting TFA or HCl salt can be used directly in the next synthetic step without conversion to the free base.[7][20]
-
-
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making process for optimizing Boc deprotection of diazaspirocycles.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Here are detailed, step-by-step protocols for common and alternative Boc deprotection methods.
Protocol 1: Standard Deprotection with TFA in DCM
This is the most common method and should be the first approach for most diazaspirocycles.
-
Preparation: Dissolve the Boc-protected diazaspirocycle in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate is known to be sensitive to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) as a scavenger.[7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[7][21] The deprotected amine, being more polar, will have a lower Rf value on TLC.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
To remove residual TFA, add toluene (10 mL per gram of starting material) and concentrate again. Repeat this co-evaporation step two more times.[7]
-
The resulting product is the TFA salt of the deprotected diamine, which can often be used directly in subsequent steps.[7]
-
-
Isolation of Free Amine (Optional):
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[7]
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.
-
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method is an excellent alternative for substrates that are resistant to TFA-mediated deprotection.
-
Preparation: Dissolve the Boc-protected diazaspirocycle in a minimal amount of a co-solvent like methanol or DCM, if necessary.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through dioxane).[5][6] A typical ratio is 5-10 equivalents of HCl relative to the substrate.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS or TLC. The reaction is often complete within 30 minutes to 2 hours.[5][6]
-
Work-up:
-
If the HCl salt of the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvents can be removed under reduced pressure to yield the crude HCl salt.
-
The free amine can be obtained by following the basic work-up described in Protocol 1.
-
Protocol 3: Thermal Deprotection
This protocol is suitable for acid-sensitive substrates.
-
Preparation: Dissolve the Boc-protected diazaspirocycle in a suitable high-boiling solvent such as methanol, trifluoroethanol (TFE), or a 1:1 mixture of dioxane and water.[11][15]
-
Reaction: Heat the solution to reflux (or to ~150°C in a sealed vessel or microwave reactor for faster reaction times).[11]
-
Monitoring: Monitor the reaction by LC-MS or TLC until completion. Reaction times can vary from 30 minutes to several hours depending on the substrate and temperature.[11][15]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or crystallization).
Reaction Monitoring by LC-MS
Effective reaction monitoring is critical for optimization. LC-MS is a powerful tool for this purpose.[21][]
| Parameter | Typical Condition | Rationale |
| LC System | Standard HPLC with a C18 column | Provides good separation for most organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard acidic mobile phase for positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient | A suitable gradient from high aqueous to high organic | Elutes compounds with a range of polarities. |
| MS Detector | Electrospray Ionization (ESI) in positive mode | Amines ionize well in positive mode. |
| Data to Collect | Extracted Ion Chromatograms (EICs) for the m/z of the starting material and the expected product | Allows for quantitative tracking of the reaction progress.[21] |
Sample Preparation for LC-MS:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it significantly in the mobile phase (e.g., 10 µL in 1 mL of 50:50 MeCN/H₂O). This stops the reaction and prepares the sample for injection.[2]
Summary of Deprotection Conditions
The table below summarizes the key parameters for the discussed deprotection methods, providing a quick reference for selecting a starting point for your optimization.
| Method | Reagent(s) | Solvent | Temp. | Typical Time | Key Considerations |
| Standard Acidic | 20-50% TFA | DCM | 0°C to RT | 1-4 h | Most common; use scavengers to prevent side reactions.[2] |
| Strong Acidic | 4M HCl | 1,4-Dioxane | RT | 0.5-2 h | Good for TFA-resistant substrates; product may precipitate as HCl salt.[6] |
| Thermal | None | Dioxane/H₂O, TFE | Reflux/~150°C | 0.5-12 h | Useful for acid-sensitive molecules.[11][15] |
| Mild Acidic | Aq. H₃PO₄ | THF | RT | 1-6 h | Selective for Boc over other acid-labile groups.[13][14] |
| Lewis Acid | ZnBr₂, TMSI | DCM | RT | 2-12 h | Alternative for achieving different selectivity.[16] |
| Novel/Mild | Oxalyl Chloride | Methanol | RT | 1-4 h | Tolerant of many functional groups.[10][17] |
References
-
Danquah, M. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Azad, M. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Caldarelli, A., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Danquah, M. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Zhao, F., et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]
-
Various Authors. (2016). Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Reagent Guides. Available at: [Link]
-
Various Authors. (2021). Boc De-protection. Reddit. Available at: [Link]
-
Various Authors. (2023). Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Reagent Guides. Available at: [Link]
-
Meyers, M. J., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
-
Various Authors. (2014). Removal of Boc protecting group as workup? Reddit. Available at: [Link]
-
Various Authors. (2020). BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. Available at: [Link]
-
Titenkova, K., et al. (2024). The deprotection of the N-Ts and N-Boc group. ResearchGate. Available at: [Link]
-
Danquah, M. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publications. Available at: [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
GRIBANOV, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
Toray Industries, Inc. (2020). Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide. WIPO Patentscope. Available at: [Link]
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. microsaic.com [microsaic.com]
Technical Support Center: Synthesis of 1,7-Diazaspiro[3.5]nonane
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,7-diazaspiro[3.5]nonane and its derivatives. This valuable scaffold is increasingly utilized in medicinal chemistry for its ability to introduce three-dimensional complexity into molecular design.[1] However, its synthesis can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common pitfalls and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1,7-diazaspiro[3.5]nonane core?
A1: The synthesis of the 1,7-diazaspiro[3.5]nonane core is not trivial and typically involves a multi-step sequence. A common and effective approach builds the azetidine and piperidine rings sequentially. One reported method involves a seven-step synthesis starting from commercially available materials, which includes steps like Michael addition, reduction, tosylation, intramolecular cyclization to form the azetidine ring, and subsequent deprotection/protection steps to yield the desired product.[2] The key challenge lies in controlling the regioselectivity and preventing intermolecular side reactions during the cyclization steps.
Q2: Why are orthogonal protecting groups essential in this synthesis?
A2: The 1,7-diazaspiro[3.5]nonane scaffold contains two secondary amine nitrogens with different steric and electronic environments (one in an azetidine ring, one in a piperidine ring). To perform selective functionalization at one nitrogen over the other, orthogonal protecting groups are critical. Typically, one nitrogen is protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the other might be protected with a Cbz (carboxybenzyl) or Bn (benzyl) group, which is removable by hydrogenolysis.[2] This strategy allows for the selective deprotection and subsequent derivatization of one amine while the other remains protected, which is a cornerstone for building diverse chemical libraries for drug discovery.[3]
Q3: What are the most effective analytical techniques for identifying side products in my crude reaction mixture?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for getting a quick overview of the number of components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and major impurities. The presence of unexpected vinyl proton signals, for instance, can indicate the formation of elimination side products.[4]
-
Mass Spectrometry (MS), especially LC-MS: This is the most powerful tool for identifying the molecular weights of all components, including minor side products. It can help identify oligomeric species, unreacted starting materials, or products from fragmentation or incomplete reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Problem 1: My overall yield is consistently low. What are the likely causes?
This is a common issue stemming from several potential points of failure in the multi-step synthesis.
-
Potential Cause A: Inefficient Cyclization
-
Why it happens: The intramolecular cyclization to form either the azetidine or piperidine ring is often the most challenging step. It competes directly with intermolecular reactions, which lead to the formation of linear dimers or polymers, especially at high concentrations. The reaction may also stall if the activation energy for the ring closure is too high under the chosen conditions.
-
Solution:
-
High-Dilution Conditions: Perform the cyclization step at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction vessel using a syringe pump.
-
Optimize Base and Temperature: The choice of base and reaction temperature is critical. For cyclizations involving tosylates, a strong, non-nucleophilic base like cesium carbonate is often effective.[2] A temperature screen should be performed; low temperatures may prevent the reaction from starting, while excessively high temperatures can promote elimination and other decomposition pathways.[4]
-
-
-
Potential Cause B: Formation of Elimination Side Products
-
Why it happens: During cyclization steps, particularly those involving leaving groups like tosylates or halides, an elimination reaction can compete with the desired nucleophilic substitution. This is more prevalent at higher temperatures and with sterically hindered substrates. For related spirocycles, "transitional reduction olefin impurities" have been noted during cyclization steps involving metal hydrides.[4][5]
-
Solution:
-
Lower Reaction Temperature: If you detect olefinic impurities (via NMR or MS), attempt to run the reaction at a lower temperature for a longer period.
-
Choice of Base/Nucleophile: A less sterically hindered base may favor substitution over elimination. The intrinsic nucleophilicity of the amine is also a key factor.
-
-
-
Potential Cause C: Incomplete Deprotection or Reprotection
-
Why it happens: The addition and removal of protecting groups (e.g., Boc, Cbz) are fundamental steps that can be sources of yield loss. Acid-mediated Boc deprotection (e.g., with TFA) can sometimes be incomplete or lead to side reactions if not carefully controlled. Similarly, the introduction of a Boc group using Boc-anhydride might not go to completion.
-
Solution:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the deprotection/protection step until all starting material is consumed.
-
Purification after Each Step: While it may seem tedious, purifying the intermediate product after each protection or deprotection step is crucial to prevent carrying forward impurities that can interfere with subsequent reactions.
-
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical decision-making process for diagnosing the cause of low yields.
Caption: A troubleshooting decision tree for low yield issues.
Problem 2: My final product is impure. How do I identify and remove common side products?
Purification of diazaspirocycles can be complicated by the presence of structurally similar impurities. Below is a table summarizing common side products and strategies to address them.
| Side Product Type | Potential Cause | Analytical Signature (¹H NMR / MS) | Mitigation & Purification Strategy |
| Dimer/Oligomers | Intermolecular reaction competing with intramolecular cyclization. | NMR: Broad, poorly resolved signals. MS: Presence of ions at 2x, 3x, etc., the mass of the expected product. | Mitigation: Use high-dilution conditions during cyclization. Purification: Often difficult. Column chromatography on silica or alumina can separate the monomer from higher molecular weight species. |
| Olefinic Impurities | Base-mediated elimination competing with substitution during cyclization.[4][5] | NMR: Characteristic signals in the vinyl region (δ 5-6 ppm). MS: Mass is 2 Da less than the expected cyclized intermediate (loss of H-X). | Mitigation: Lower reaction temperature; use a less hindered base. Purification: Usually separable by column chromatography, as the polarity will be different from the desired amine. |
| Partially Protected Product | Incomplete deprotection of one of the two nitrogen atoms. | NMR: Presence of both product signals and signals for the protecting group (e.g., Boc singlet at ~1.4 ppm). MS: Mass corresponds to the mono-deprotected species. | Mitigation: Drive the deprotection reaction to completion by increasing reaction time or reagent equivalents; monitor by TLC/LC-MS. Purification: Column chromatography can separate based on the significant polarity difference. |
| Unreacted Starting Materials | Incomplete reaction in any of the multiple steps. | NMR/MS: Signals and mass corresponding to the starting materials of the final step. | Mitigation: Ensure reactions go to completion. Check the purity and stoichiometry of all reagents. Purification: Typically straightforward to remove via column chromatography.[4] |
Key Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and scales.
Protocol 1: General Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
This multi-step protocol is adapted from reported literature and serves as a representative example.[2]
Caption: General synthetic workflow highlighting critical steps.
Step 4: Azetidine Ring Formation (Intramolecular Cyclization)
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the tosylated precursor (1.0 eq) and a suitable base (e.g., Cesium Carbonate, 3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve high dilution (e.g., 0.01 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 3-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the cyclized product.
Step 7: Final Deprotection (Example: Cbz Removal)
-
Setup: Dissolve the protected spirocycle (1.0 eq) in a suitable solvent such as methanol.
-
Catalyst: Carefully add Palladium on carbon (10% w/w, ~0.1 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified if necessary.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- Di Micco, S., et al. (2021). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules.
- Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113214256A.
- Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
- Kovtun, O., et al. (2023). Synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
NIH National Library of Medicine. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]
- Google Patents. (n.d.). Azetidine compounds, compositions and methods of use. US9139593B2.
- BenchChem. (n.d.). 7-Ethyl-2,7-diazaspiro[3.5]nonane.
- White Rose Research Online. (2022).
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]
- ResearchGate. (2022).
- White Rose Research Online. (2023).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
-
Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
- Organic Chemistry Frontiers (RSC Publishing). (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Enhancing Spirocyclization Reaction Yields
Welcome to the Technical Support Center dedicated to the advancement of your spirocyclization research. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are integral motifs in medicinal chemistry and natural product synthesis due to their rigid, three-dimensional structures.[1][2] However, their synthesis can present unique challenges, often leading to suboptimal reaction yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose problems and systematically improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding spirocyclization reactions.
Q1: What are the most common reasons for low yields in spirocyclization reactions?
A1: Low yields in spirocyclization reactions can typically be attributed to one or more of the following factors: incomplete reaction, decomposition of starting materials or products, and challenges in product purification.[3] A systematic approach to troubleshooting is crucial. It's often beneficial to start by monitoring the reaction progress closely using techniques like TLC, LC-MS, or NMR to distinguish between an incomplete reaction and product decomposition.[3]
Q2: How critical is the choice of solvent in a spirocyclization reaction?
A2: The choice of solvent is paramount as it can significantly influence reaction rates, selectivity, and even the reaction pathway itself.[4][5][6] Solvents affect the solubility of reactants and reagents, and their polarity can stabilize or destabilize transition states, directly impacting the reaction's energy barrier.[5][6][7] For instance, in some [3+2] cycloaddition reactions to form spiro compounds, altering the solvent polarity can switch the regioselectivity of the product.[4]
Q3: My spirocyclic product appears to be unstable under the reaction or workup conditions. What can I do?
A3: The stability of both starting materials and products is a critical consideration.[3][8] If you suspect decomposition, consider lowering the reaction temperature or employing milder reagents.[3] During workup, be mindful of the product's stability towards acid or base.[9] A simple test is to expose a small sample of the crude reaction mixture to the workup conditions (e.g., an acidic or basic wash) and monitor for any changes by TLC.[9] If instability is confirmed, a neutral quench and workup, or alternative purification methods like solid-phase extraction (SPE) for sensitive molecules, might be necessary.[10]
Q4: How does the substrate's structure influence the success of a spirocyclization reaction?
A4: The electronic and steric properties of the substrate are fundamentally linked to the reaction's success.[11][12] Electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the reacting centers, affecting the reaction rate.[12][13] Steric hindrance around the reaction site can also impede the desired bond formation.[14] In some cases, the inherent strain of the starting material, such as in azabicyclo[1.1.0]butyl ketones, can be the driving force for the spirocyclization.[15]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a detailed, problem-oriented approach to resolving specific experimental challenges.
Problem 1: The reaction has stalled with significant starting material remaining.
This is a common issue that points towards problems with reactivity or catalyst efficacy.
Causality Analysis Workflow
Caption: Troubleshooting workflow for a stalled spirocyclization reaction.
Step-by-Step Protocol for Re-optimization
-
Verify Reagent and Solvent Purity: Impurities in starting materials can inhibit catalysts or lead to side reactions.[12][16] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[16]
-
Optimize Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary.[3][12] Monitor by TLC to ensure the product is not decomposing at higher temperatures.
-
Adjust Concentration: In some cases, higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions.[4]
-
Evaluate Catalyst Activity:
-
Catalyst Deactivation: Catalysts can deactivate through various mechanisms, including poisoning by impurities, sintering at high temperatures, or leaching into the solution.[17][18][19][20]
-
Use Fresh Catalyst: If deactivation is suspected, use a fresh batch of catalyst or a different catalyst altogether. For heterogeneous catalysts, consider techniques to minimize leaching, such as using a less ideal solvent for the substrate or driving the reaction to full conversion, which can promote redeposition of the catalyst.[17]
-
Increase Catalyst Loading: A modest increase in catalyst loading may overcome minor deactivation issues, though this is not always a cost-effective solution.
-
Data-Driven Decision Making: Temperature Screening
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 60 | 24 | 35 |
| 2 | 80 | 24 | 70 |
| 3 | 100 | 12 | 95 |
| 4 | 120 | 12 | 95 (with minor decomposition) |
Table 1: Example of a temperature optimization study. A temperature of 100°C provides the best balance of reaction rate and product stability.
Problem 2: The reaction is messy, with multiple byproducts and a low yield of the desired spirocycle.
This often indicates competing reaction pathways or decomposition of the product.
Mechanistic Considerations: Competing Pathways
Spirocyclization reactions can be in competition with other pathways, such as intermolecular reactions or rearrangements. Understanding the reaction mechanism is key to favoring the desired product. For example, in palladium-catalyzed spirocyclizations, side reactions can occur if steps like migratory insertion are slower than competing processes.[21]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 11. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating the Stability of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. As Senior Application Scientists, we understand that navigating the nuances of compound stability is critical to the success of your research. This guide is designed to provide you with in-depth, practical advice and troubleshooting strategies for the stability issues you may encounter when working with this spirocyclic diamine derivative in various solvents. We will delve into the "why" behind the experimental observations, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems related to the stability of this compound.
Q1: I dissolved the compound in methanol and noticed degradation over time. What is happening?
This is a common observation and is due to the inherent lability of the tert-butoxycarbonyl (Boc) protecting group under even mildly acidic conditions.[1][2] Although methanol is a neutral solvent, the oxalate salt can create a localized acidic microenvironment. The oxalic acid, being a stronger acid than the conjugate acid of the diamine, can protonate the carbamate, initiating the deprotection cascade. Protic solvents like methanol can further facilitate this process by stabilizing the charged intermediates.
Troubleshooting:
-
Solvent Choice: If possible, switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for better long-term stability.
-
Temperature: Store methanolic solutions at low temperatures (e.g., -20°C or -80°C) to significantly slow down the degradation rate.
-
Time: Prepare solutions fresh and use them as quickly as possible. Avoid storing solutions in protic solvents for extended periods.
Q2: Is the compound stable in Dimethyl Sulfoxide (DMSO) for long-term storage?
Generally, yes. DMSO is a polar aprotic solvent and is considered a good choice for long-term storage of Boc-protected compounds. It does not actively participate in the deprotection mechanism in the same way protic solvents can. However, it is crucial to use anhydrous DMSO, as residual water could potentially contribute to slow hydrolysis over very long periods, especially if the solution is repeatedly warmed to room temperature.
Troubleshooting:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Storage Conditions: Store DMSO solutions at low temperatures (-20°C or -80°C) and protected from light to minimize any potential for degradation.
-
Monitor Purity: For critical applications, it is advisable to periodically check the purity of your stock solution using HPLC analysis.
Q3: I see an unexpected peak in my HPLC chromatogram after leaving my sample in the autosampler overnight. What could it be?
The most likely culprit is the deprotected product, 1,7-diazaspiro[3.5]nonane. The Boc group is known to be sensitive to acidic conditions, and prolonged exposure, even to trace amounts of acid, can lead to its cleavage.[3] Mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid, which are common in reverse-phase HPLC, can cause on-column or in-vial deprotection.[4]
Troubleshooting:
-
Control Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.
-
Minimize Residence Time: Analyze samples as soon as possible after they are prepared and placed in the autosampler.
-
pH of Mobile Phase: If compatible with your analytical method, consider using a mobile phase with a less acidic modifier or a buffered system to maintain a more neutral pH.
-
Confirmation: To confirm the identity of the new peak, you can intentionally deprotect a sample of your starting material and compare the retention times. A simple way to do this is to treat a small aliquot with a strong acid like TFA for a short period.[5]
Q4: Can I use chlorinated solvents like Dichloromethane (DCM) or Chloroform?
DCM and chloroform are generally acceptable for short-term use, such as during a chemical reaction or workup.[6] However, these solvents can sometimes contain trace amounts of acidic impurities (e.g., HCl from decomposition of the solvent) which can catalyze the removal of the Boc group over time. Therefore, they are not recommended for long-term storage of solutions.
Troubleshooting:
-
Use Fresh, Stabilized Solvents: Always use freshly opened or properly stored and stabilized chlorinated solvents.
-
Neutralize if Necessary: If you suspect acidic impurities, you can pass the solvent through a small plug of basic alumina before use.
-
Avoid Prolonged Storage: Do not store solutions of the compound in chlorinated solvents for more than a few hours at room temperature.
Experimental Protocols
To empower you to assess the stability of this compound in your own experimental context, we provide the following detailed protocols.
Protocol 1: Assessing Compound Stability in Various Solvents using HPLC
This protocol outlines a systematic approach to evaluate the stability of the target compound in a selection of common laboratory solvents over time.
Materials:
-
This compound
-
HPLC-grade solvents: Methanol, Ethanol, Isopropanol, DMSO, DMF, Dichloromethane, Acetonitrile, Water
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. This will serve as your time-zero reference.
-
Test Solution Preparation: In separate volumetric flasks, prepare solutions of the compound at a concentration of 0.1 mg/mL in each of the test solvents (Methanol, Ethanol, Isopropanol, DMSO, DMF, Dichloromethane, Water).
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of each test solution with the initial mobile phase composition and inject it into the HPLC system to obtain the t=0 chromatogram.[5]
-
Incubation: Store the test solutions under your desired conditions (e.g., room temperature, 4°C, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, dilute as necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to the total peak area of all related substances.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Monitoring Deprotection by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the cleavage of the Boc group by observing the disappearance of the characteristic tert-butyl proton signal.[7]
Materials:
-
This compound
-
Deuterated solvents (e.g., Methanol-d4, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the compound in the desired deuterated solvent in an NMR tube.
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum (t=0). Identify the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.[7][8]
-
Incubation: Store the NMR tube under the desired conditions.
-
Time-Point Spectra: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of the tert-butyl singlet relative to a stable, non-exchangeable proton signal from the core structure or an internal standard. The appearance of new signals corresponding to the deprotected amine will also indicate degradation.
Data Presentation
Table 1: Expected Stability of this compound in Common Solvents
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway |
| Protic | Methanol, Ethanol, Water | Poor to Moderate | Acid-catalyzed deprotection |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | Minimal degradation |
| Non-Polar Aprotic | Dichloromethane, Chloroform | Moderate | Potential for acid-catalyzed deprotection from solvent impurities |
Visualizations
Caption: Proposed acid-catalyzed degradation pathway.
Caption: Experimental workflow for stability assessment.
References
- BenchChem. (2025). A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]
-
ACS Publications. (2021, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Sulphur Experts. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
YouTube. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2019, August 6). Amine system problems arising from heat stable salts and solutions to improve system performance. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed. (2019, April 25). Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Retrieved from [Link]
-
ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
-
PubMed. (2019, January 31). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid () for sale [vulcanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Diazaspirocyclic Scaffolds: A Comparative Analysis of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Introduction: The Value of Three-Dimensionality in Drug Discovery
In modern medicinal chemistry, the pursuit of novel molecular architectures that occupy three-dimensional space is paramount. Flat, aromatic-rich molecules have often been associated with promiscuous binding and unfavorable physicochemical properties. Diazaspirocycles, bicyclic heterocyclic compounds featuring a single spiro-carbon atom connecting two rings, each containing at least one nitrogen atom, have emerged as privileged scaffolds.[1][2] Their inherent structural rigidity and well-defined exit vectors provide a unique framework for designing potent and selective drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) properties.[3]
This guide provides an in-depth comparison of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate , a versatile building block, with other relevant diazaspirocycles. We will dissect their synthetic accessibility, compare their core physicochemical properties, and evaluate their performance in key synthetic transformations relevant to drug development. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal diazaspirocyclic scaffold for their specific research objectives. The alternatives chosen for this comparison are its isomer, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate , and a scaffold with a different ring system, 1,4-Diazaspiro[4.5]decane , to highlight the impact of nitrogen positioning and ring size.
Part 1: Synthesis and Scalability—The Path to the Scaffold
The practical availability of a chemical scaffold is a critical gating factor for its adoption in research and development. A complex, low-yield synthesis can render an otherwise promising building block unusable for large-scale library synthesis or GMP manufacturing. Here, we compare the synthetic routes to our selected diazaspirocycles.
Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
The target compound is accessible through a multi-step sequence designed for industrial applicability, which addresses the need for a scalable and efficient process.[4][5] A reported seven-step synthesis starts from commercially available materials and proceeds through cyclization and reduction steps to construct the core spirocyclic framework before installation of the Boc protecting group.[4][5] While the sequence involves several steps, the process is designed to be robust with reasonable yields, solving the problem of there being no suitable industrial synthesis method previously.[4][5]
Comparative Synthetic Routes
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Isomer): The synthesis of this regioisomer often involves different strategic approaches to control the placement of the nitrogen atoms within the spirocyclic core. The starting materials and cyclization strategies will differ significantly from the 1,7-isomer, potentially impacting overall yield and cost.
-
1,4-Diazaspiro[4.5]decane Derivatives: Scaffolds containing the diazaspiro[4.5]decane core can be synthesized through various methods. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been prepared in a cost-effective, three-step synthesis with high yields and minimal purification, making it an attractive route for certain applications.[6]
Key Takeaway: The choice of synthetic route is a trade-off between the number of steps, overall yield, and the cost of starting materials. While the seven-step synthesis for the primary compound appears lengthy, its design for industrial scale-up is a significant advantage for later stages of drug development.[4][5]
Part 2: A Head-to-Head Comparison of Physicochemical Properties
The physicochemical properties of a scaffold are fundamental predictors of its "drug-likeness" and potential in-vivo behavior. Properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical determinants of solubility, permeability, and even toxicity.[7]
| Property | tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1,4-Diazaspiro[4.5]decane (Parent Scaffold) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | C₈H₁₆N₂ |
| Molecular Weight | 226.32 g/mol [8] | 226.32 g/mol [9] | 140.23 g/mol |
| Predicted XLogP | 1.2 | 1.1[9] | 0.8 |
| TPSA | 41.6 Ų[8] | 41.6 Ų[9] | 24.1 Ų |
| Complexity | 275[8] | 269[9] | 97.1 |
| H-Bond Donors | 1 | 1 | 2 |
| H-Bond Acceptors | 3 | 3 | 2 |
Analysis of Properties:
-
Lipophilicity (XLogP): Both Boc-protected diazaspiro[3.5]nonane isomers exhibit low and very similar lipophilicity, which is generally favorable for reducing the risk of off-target toxicity.[7] The diazaspiro[4.5]decane parent scaffold is even less lipophilic.
-
Polar Surface Area (TPSA): The TPSA for the Boc-protected isomers is identical, as expected. This value is well within the range considered suitable for good cell permeability. The unprotected diazaspiro[4.5]decane has a lower TPSA, reflecting the absence of the polar carbonyl group from the Boc protector.
-
Structural Impact: The key difference between the 1,7- and 2,7-isomers lies not in these bulk properties but in the spatial arrangement of the nitrogen atoms and the exit vectors for substitution. The 1,7-isomer places the secondary amine on the six-membered ring, while the 2,7-isomer places it on the four-membered azetidine ring. This has profound implications for the geometry of the final molecule. The diazaspiro[4.5]decane, with its [4.5] ring system, offers a less strained and conformationally different scaffold compared to the [3.5] system.
Part 3: Performance in a Key Application: N-Arylation in Drug Synthesis
The most common application for these scaffolds is as building blocks where the free secondary amine is functionalized, often via N-arylation, to connect the spirocyclic core to another part of the target molecule. The Buchwald-Hartwig amination is a cornerstone reaction for this purpose.[10][11]
The choice of scaffold directly impacts the outcome of such a reaction and the properties of the resulting product. The reactivity of the secondary amine and the orientation of the newly introduced aryl group are dictated by the scaffold's structure.
-
1,7-Diazaspiro[3.5]nonane: The secondary amine is part of a piperidine ring. This is a standard six-membered ring, and its reactivity in N-arylation reactions is well-understood and generally robust. The exit vector from this nitrogen provides a specific spatial orientation for the substituent.
-
2,7-Diazaspiro[3.5]nonane: The secondary amine is part of an azetidine ring. Four-membered rings have different conformational properties and bond angles, which can influence both the kinetics of the N-arylation reaction and the final geometry of the product.
-
1,4-Diazaspiro[4.5]decane: This scaffold also contains a piperazine-like environment. Its conformational flexibility is different from the more rigid diazaspiro[3.5]nonane system, which can be an advantage or disadvantage depending on the desired level of conformational constraint for the final drug candidate.
Workflow for Scaffold Selection in Medicinal Chemistry
The following diagram illustrates a logical workflow for selecting an appropriate diazaspirocyclic scaffold based on project goals.
Caption: Decision workflow for selecting a diazaspirocyclic scaffold.
Part 4: Experimental Protocol
This section provides a representative, self-validating protocol for the palladium-catalyzed N-arylation of a Boc-protected diazaspirocycle, a crucial step in its utilization as a drug discovery building block.
Representative Protocol: Palladium-Catalyzed N-Arylation of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Objective: To couple an aryl bromide with the secondary amine of the diazaspirocycle scaffold.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (solvent)
-
Nitrogen or Argon gas supply
Experimental Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Add Pd₂(dba)₃ to the vial under the inert atmosphere.
-
Add anhydrous toluene via syringe.
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Recommendations
The selection of a diazaspirocyclic scaffold is a strategic decision in drug design that should be guided by a comprehensive analysis of synthetic feasibility, physicochemical properties, and the desired three-dimensional orientation of substituents.
-
This compound stands out as a versatile and industrially accessible building block. Its piperidine-like secondary amine offers predictable reactivity, making it an excellent choice for projects requiring a robust and scalable synthetic route to generate libraries of compounds with a specific exit vector.
-
The isomeric tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate provides a more constrained and geometrically distinct option due to the azetidine ring. This scaffold would be preferred when a more rigid and compact structure is required to achieve specific target interactions.
-
Larger ring systems like diazaspiro[4.5]decanes offer greater conformational flexibility. This can be advantageous for exploring a broader conformational space during initial hit-finding or when a less rigid linker is desired.
Ultimately, the optimal scaffold is target-dependent. We recommend a parallel synthesis approach, as outlined in our workflow diagram, to empirically test a small set of diverse scaffolds early in a project. This data-driven strategy allows researchers to confidently select the core architecture that provides the best balance of synthetic tractability and biological performance, paving the way for successful lead optimization campaigns.
References
-
Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap . Available at: [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate . Available at: [Link]
- CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate - ChemBK . Available at: [Link]
-
Diversity-oriented synthesis of azaspirocycles - PubMed - NIH . Available at: [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv . Available at: [Link]
-
Representative protocols for C–H arylation of 1,n-diazines - ResearchGate . Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery - Consensus . Available at: [Link]
-
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 - PubChem . Available at: [Link]
-
N-Arylation of Protected Azamacrocycles | Request PDF - ResearchGate . Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery . Available at: [Link]
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem . Available at: [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central . Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI . Available at: [Link]
-
1,4-Diazaspiro[4.5]decane-2,3-dione - ResearchGate . Available at: [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. | Semantic Scholar . Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 56962134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
Analytical methods for the validation of spirocyclic compound purity
Starting Research on Purity
I've initiated the research phase. My focus is on analytical methods for spirocyclic compound purity validation. I'm prioritizing chromatographic and spectroscopic techniques like HPLC, SFC, NMR, and mass spectrometry. I'm aiming for a comprehensive overview through targeted Google searches.
Developing Search Strategies.
I'm now refining the search strategy, broadening the scope beyond initial chromatographic and spectroscopic methods to include thermal analysis, established protocols, and validation standards. I'm focusing on comparative studies to gain experimental data. After that, I'll synthesize the information, outline a logical structure, and identify key comparative aspects for method selection. Simultaneously, I'll be drafting the guide's core sections, explaining the techniques and their application.
Outlining the Guide Structure
I'm now diving into the synthesis phase, focusing on organizing the search results. My plan includes an in-depth exploration of analytical techniques like chromatographic, spectroscopic, and thermal analysis for spirocyclic compound purity validation, including established protocols and validation standards. I'll outline a logical structure, paying close attention to identifying key comparative aspects and causality to develop a focused guide. Tables summarizing quantitative data will also be formulated. Simultaneously, I'll draft the core sections, explaining the techniques.
A Comparative Guide to the Synthetic Strategies for the 1,7-Diazaspiro[3.5]nonane Core
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and novel topology offer a compelling alternative to more traditional saturated heterocycles, often leading to improved physicochemical properties and enhanced biological activity in drug candidates. This guide provides an in-depth comparison of the prominent synthetic strategies for constructing this valuable core, offering insights into the experimental choices, quantitative data, and the underlying logic of each approach.
The Significance of the 1,7-Diazaspiro[3.5]nonane Core in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, introduce a rigid, non-planar geometry into molecules. This can be highly advantageous in drug design, as it allows for a more precise orientation of substituents to interact with biological targets. The 1,7-diazaspiro[3.5]nonane core, in particular, has been explored as a bioisostere for piperidine and other cyclic amines, often resulting in compounds with improved metabolic stability and reduced off-target effects. Its unique structure can also influence properties such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.
Comparative Analysis of Synthetic Strategies
This guide will delve into three distinct and well-documented strategies for the synthesis of the 1,7-diazaspiro[3.5]nonane core:
-
Multi-Step Solution-Phase Synthesis: A classical and versatile approach involving a sequence of well-established organic reactions.
-
Epoxidation and Ring-Enlargement Strategy: An efficient method that leverages a key ring-enlargement step to construct the spirocyclic framework.
-
Solid-Phase Synthesis: A high-throughput approach suitable for the generation of compound libraries for drug screening.
Each strategy will be evaluated based on its efficiency, scalability, versatility, and the availability of starting materials.
Strategy 1: Multi-Step Solution-Phase Synthesis
This approach builds the 1,7-diazaspiro[3.5]nonane core through a linear sequence of reactions, offering a high degree of control and adaptability for the introduction of various functional groups. A representative seven-step synthesis for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has been reported, which serves as a valuable blueprint for this strategy[1].
Causality Behind Experimental Choices
The choice of a multi-step solution-phase synthesis is often dictated by the need for flexibility and the ability to produce a specific, highly functionalized target molecule on a laboratory scale. This method allows for the purification and characterization of intermediates at each stage, ensuring the quality of the final product. The protecting group strategy is crucial in this approach to selectively manipulate the two nitrogen atoms of the diazaspirocycle.
Experimental Protocol: A Representative Seven-Step Synthesis[1]
-
Step 1: Malonate Addition: Reaction of a suitable starting material with diethyl malonate in ethanol.
-
Step 2: Reduction: Reduction of the resulting diester with a reducing agent like lithium borohydride in tetrahydrofuran.
-
Step 3: Tosylation: Protection of the resulting diol by reaction with p-toluenesulfonyl chloride in dichloromethane.
-
Step 4: Cyclization: Intramolecular cyclization to form the spirocyclic core, often facilitated by a base such as cesium carbonate in acetonitrile.
-
Step 5: Reduction/Deprotection: Removal of the tosyl group, for instance, using magnesium in methanol.
-
Step 6: Boc Protection: Introduction of a tert-butyloxycarbonyl (Boc) protecting group onto one of the nitrogen atoms using Boc anhydride in dichloromethane.
-
Step 7: Final Deprotection: Removal of any other protecting groups, for example, via palladium on carbon-catalyzed hydrogenation in methanol, to yield the desired 1,7-diazaspiro[3.5]nonane derivative.
Data Presentation
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Diethyl malonate, NaOEt | Ethanol | 25-80 | 5 |
| 2 | LiBH₄ | THF | 0-70 | 2.5 |
| 3 | TsCl, Et₃N | DCM | 25 | 12 |
| 4 | Cs₂CO₃ | Acetonitrile | 25-90 | 3 |
| 5 | Mg | Methanol | 25-80 | 1 |
| 6 | (Boc)₂O | DCM | 25 | 12 |
| 7 | H₂, Pd/C | Methanol | 25 | 3 |
Table 1: Representative reaction conditions for the multi-step solution-phase synthesis of a 1,7-diazaspiro[3.5]nonane derivative[1].
Visualization of the Synthetic Pathway
Caption: Multi-step solution-phase synthesis of the 1,7-diazaspiro[3.5]nonane core.
Strategy 2: Epoxidation and Ring-Enlargement
This strategy offers a more convergent and potentially higher-yielding route to the 1,7-diazaspiro[3.5]nonane core. A key feature of this approach is the formation of an epoxide intermediate, which then undergoes a ring-enlargement reaction to construct the spirocyclic system. This method has been reported to be suitable for large-scale preparation[2].
Causality Behind Experimental Choices
The use of an epoxidation and ring-enlargement sequence is a powerful tactic in organic synthesis for the construction of complex ring systems from simpler precursors. The strain in the epoxide ring makes it susceptible to nucleophilic attack, which can trigger a rearrangement and expansion of an adjacent ring. This approach can significantly shorten the overall synthetic sequence compared to a linear multi-step synthesis.
Experimental Protocol: A Representative Synthesis[2]
-
Step 1: Formation of a Precursor: A suitable starting material is reacted to form a key intermediate, for example, through a condensation reaction.
-
Step 2: Epoxidation: The precursor undergoes epoxidation, typically using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Step 3: Ring-Enlargement: The epoxide is then treated with a Lewis acid or under thermal conditions to induce a ring-enlargement, leading to the formation of the 1,7-diazaspiro[3.5]nonane core.
Data Presentation
| Step | Key Reagents | Solvent | Temperature (°C) | Reported Yield |
| Epoxidation | m-CPBA or H₂O₂ | DCM or Acetonitrile | 10-60 | High |
| Ring-Enlargement | Lewis Acid (e.g., LiBF₄) | Toluene | Varies | 70.7% (overall)[2] |
Table 2: Key reaction parameters for the epoxidation and ring-enlargement strategy[2].
Visualization of the Synthetic Pathway
Caption: Epoxidation and ring-enlargement strategy for the 1,7-diazaspiro[3.5]nonane core.
Strategy 3: Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is highly valuable in the early stages of drug discovery. This approach has been adapted for the synthesis of a 7-azaspiro[3.5]nonan-1-one core, which can be a versatile intermediate for the synthesis of 1,7-diazaspiro[3.5]nonane derivatives[3].
Causality Behind Experimental Choices
The primary motivation for employing solid-phase synthesis is the ability to perform high-throughput synthesis and purification. By anchoring the starting material to a solid support (resin), excess reagents and by-products can be easily removed by simple filtration and washing, obviating the need for traditional chromatographic purification after each step. This significantly accelerates the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: General Workflow for Solid-Phase Synthesis[3]
-
Resin Loading: A suitable building block, such as a protected amino-piperidine derivative, is immobilized onto a solid support.
-
Fmoc-Deprotection and Acylation: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed, and the exposed amine is acylated with a suitable carboxylic acid.
-
Dieckmann Condensation and Decarboxylation: An intramolecular Dieckmann condensation is performed to form the spirocyclic core, followed by decarboxylation.
-
Boc-Deprotection and Diversification: The Boc protecting group on the second nitrogen is removed, and this position is functionalized with a variety of building blocks.
-
Cleavage: The final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).
Data Presentation
| Step | Key Reagents/Conditions | Purpose |
| Resin Loading | Protected amino-piperidine, coupling agents | Immobilization of starting material |
| Chain Elongation | Piperidine (for Fmoc removal), activated carboxylic acid | Building the molecular backbone |
| Spirocyclization | Potassium tert-butoxide, heat | Formation of the spirocyclic core |
| Diversification | TFA (for Boc removal), various electrophiles | Introduction of molecular diversity |
| Cleavage | TFA/DCM | Release of the final product |
Table 3: General steps and reagents in the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core[3].
Visualization of the Synthetic Workflow
Caption: General workflow for the solid-phase synthesis of 1,7-diazaspiro[3.5]nonane derivatives.
Conclusion: Selecting the Optimal Strategy
The choice of the most appropriate synthetic strategy for the 1,7-diazaspiro[3.5]nonane core depends heavily on the specific goals of the research program.
-
The Multi-Step Solution-Phase Synthesis is ideal for the preparation of specific, well-defined target molecules where flexibility and control are paramount. It is well-suited for medicinal chemistry programs that require the synthesis of a lead compound and its close analogs on a laboratory scale.
-
The Epoxidation and Ring-Enlargement Strategy offers an efficient and potentially scalable route, making it attractive for process development and the large-scale production of a key intermediate or final drug substance.
-
Solid-Phase Synthesis is the strategy of choice for generating large libraries of diverse 1,7-diazaspiro[3.5]nonane derivatives for high-throughput screening and the rapid exploration of structure-activity relationships in the early phases of drug discovery.
Each of these methodologies provides a powerful toolkit for accessing the valuable 1,7-diazaspiro[3.5]nonane core. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and accelerate their drug discovery and development efforts.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing). [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.
Sources
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Benchmark: A Comparative Guide to Diazaspiro[3.5]nonane Alternatives in Medicinal Chemistry
Introduction: The Quest for Three-Dimensionality in Drug Design
In modern medicinal chemistry, the drive to create drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led researchers to "escape flatland"—a strategic move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[2] Their rigid, well-defined geometries offer precise vectoral projection of substituents into three-dimensional space, enhancing interactions with biological targets and often improving physicochemical properties like solubility and metabolic stability.[1]
The 1,7-diazaspiro[3.5]nonane framework has become a valuable building block, frequently employed as a bioisosteric replacement for piperazine.[3] Its unique structure, combining an azetidine and a piperidine ring, offers distinct properties. However, the vast chemical space of spirocyclic diamines presents numerous alternatives, each with a unique profile of basicity, lipophilicity, and conformational rigidity. This guide provides a comparative analysis of key alternatives to 1,7-diazaspiro[3.5]nonane, offering experimental data and synthetic insights to help medicinal chemists select the optimal scaffold for their drug discovery programs.
The Rationale for Alternatives
The choice of a core scaffold is a critical decision in drug design. While 1,7-diazaspiro[3.5]nonane is a robust starting point, alternatives are sought for several key reasons:
-
Modulating Basicity (pKa): The two nitrogen atoms in diazaspirocycles have distinct pKa values. Fine-tuning these values is crucial for optimizing target engagement, modulating off-target activities (e.g., hERG channel affinity), and controlling pharmacokinetic properties like absorption and clearance.
-
Tuning Lipophilicity (logP/logD): Balancing lipophilicity is a perpetual challenge. A scaffold change can subtly alter the logP/logD, impacting solubility, permeability, and metabolic stability.
-
Altering Exit Vectors: Different isomers provide different spatial arrangements and angles for substituent placement, allowing for a more thorough exploration of the target's binding pocket.
-
Navigating Patent Space: Novel scaffolds provide an opportunity to create chemically distinct entities with unique intellectual property claims.
dot graph TD { subgraph "Rationale for Seeking Alternatives" A["Modulating Basicity (pKa)"] B["Tuning Lipophilicity (logP/logD)"] C["Altering Exit Vectors"] D["Navigating Patent Space"] end style A fill:#F1F3F4,stroke:#5F6368,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,color:#202124 }
Caption: Key drivers for exploring alternatives to standard scaffolds.
A Comparative Analysis of Key Diazaspiroalkane Scaffolds
The selection of an appropriate building block requires a quantitative understanding of its core physicochemical properties. The table below compares 1,7-diazaspiro[3.5]nonane with its isomers and other closely related alternatives. It is important to note that experimental values, particularly for pKa, can be method-dependent, and data for the free base forms of many novel scaffolds are not always available in a single comparative study. The values presented are a consolidation of data from various sources, including computational predictions where experimental data is unavailable.
| Scaffold | Structure | MW | Ring Combination | cLogP (Predicted) | pKa1 (Predicted) | pKa2 (Predicted) | Key Differentiating Features |
| Piperazine (Reference) | 86.14 | 6 | -1.1 | 9.8 | 5.6 | The "flat" benchmark; two identical secondary amines. | |
| 1,7-Diazaspiro[3.5]nonane | 126.21 | 4 + 6 | -0.4 | 10.8 (Piperidine N) | 8.8 (Azetidine N) | Benchmark spirocycle; significant pKa difference between the two nitrogens. | |
| 2,7-Diazaspiro[3.5]nonane | 126.21 | 4 + 6 | -0.5 | 10.7 (Piperidine N) | 8.9 (Azetidine N) | Isomer of 1,7; alters exit vector at the azetidine ring. | |
| 2,6-Diazaspiro[3.4]octane | 112.18 | 4 + 5 | -0.6 | 10.2 (Pyrrolidine N) | 8.7 (Azetidine N) | Ring-contracted analog; lower molecular weight and potentially different conformational profile. | |
| 1,6-Diazaspiro[3.4]octane | 112.18 | 4 + 5 | -0.7 | 10.3 (Pyrrolidine N) | 8.8 (Azetidine N) | Isomer of 2,6; alters exit vector at the pyrrolidine ring. | |
| 2,8-Diazaspiro[4.5]decane | 140.24 | 5 + 6 | -0.2 | 10.9 (Piperidine N) | 9.5 (Pyrrolidine N) | Ring-expanded analog; pKa values of the two nitrogens are closer than in the [3.5] system. |
Note: Predicted values are sourced from chemical supplier databases (e.g., ChemScene, BLDPharm) and computational software (e.g., ACD/Labs, ChemDraw) and are intended for comparative purposes. Experimental validation is recommended.
Strategic Application & Field Insights
The true utility of these building blocks is demonstrated in their application. The choice of scaffold is often a deliberate strategy to overcome a specific challenge encountered during lead optimization.
Case Study: Modulating Potency and Selectivity in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a key class of anticancer agents. The approved drug Olaparib features a piperazine ring. In a study by Reilly et al., researchers replaced this piperazine with various diazaspiro cores, including a 2,6-diazaspiro[3.3]heptane (a close analog of the [3.4]octane system). While this specific substitution led to a twofold reduction in potency for the primary target PARP-1, it significantly increased selectivity against other PARP family members.[4] This highlights a critical principle: a subtle change in the scaffold's geometry and the distance/angle between nitrogen atoms can have profound effects on selectivity, even if primary potency is slightly compromised. This trade-off can be highly advantageous in reducing off-target toxicity.[4]
The Rationale for Ring Contraction: 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a particularly interesting building block.[5] There are several strategic reasons a medicinal chemist might choose this [3.4]octane system over the [3.5]nonane benchmark:
-
Lower Molecular Weight: In projects where molecular weight is a concern for maintaining "rule-of-five" compliance, the removal of a single methylene unit is a straightforward advantage.
-
Increased Fsp3 Character: While both are highly 3D, the [3.4]octane has a slightly higher fraction of sp3-hybridized carbons relative to its total carbon count, a property often correlated with improved clinical success rates.[1]
-
Altered Conformational Dynamics: The five-membered pyrrolidine ring has a different conformational profile (envelope vs. chair/boat of a piperidine), which can present appended substituents to the target protein in a more favorable or novel manner. This was leveraged in the development of potent antitubercular agents where the 2,6-diazaspiro[3.4]octane core proved to be a privileged structure.[5]
dot graph LR { node [shape=box, style=filled, fontcolor="#FFFFFF"]; subgraph "Scaffold Selection Workflow" direction LR A[Define Project Goal] -- "e.g., Lower pKa" --> B{Select Scaffold}; B -- "2,6-Diazaspiro[3.4]octane" --> C[Synthesis]; C -- "Orthogonal Protection" --> D[Derivatization]; D -- "Couple to Pharma-core" --> E[Biological Assay]; E -- "Improved Profile" --> F[Lead Candidate]; E -- "Suboptimal Profile" --> B; end A [fillcolor="#4285F4"]; B [fillcolor="#EA4335", shape=diamond]; C [fillcolor="#FBBC05"]; D [fillcolor="#FBBC05"]; E [fillcolor="#34A853", shape=diamond]; F [fillcolor="#34A853"]; }
Caption: A typical workflow for selecting and validating a new scaffold.
Experimental Protocols
The practical utility of a building block is directly tied to its synthetic accessibility. An efficient, scalable, and robust synthesis is paramount. Below is a representative protocol for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile intermediate for drug discovery. This protocol is adapted from a strategy published by Pudelko et al.[6][7]
Synthesis of Orthogonally Protected tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This multi-step synthesis allows for selective functionalization of either nitrogen atom.
Step 1: Synthesis of 1-benzyl-3-methylenepyrrolidine
-
To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in methanol (MeOH) at 0 °C, add methyltriphenylphosphonium bromide (1.1 eq) and potassium tert-butoxide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
Step 2: 1,3-Dipolar Cycloaddition
-
To a solution of 1-benzyl-3-methylenepyrrolidine (1.0 eq) and N-(tert-butoxycarbonyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq) in dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the orthogonally protected tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.
Self-Validation: The success of each step can be validated by standard analytical techniques. 1H NMR will confirm the disappearance of the ketone carbonyl in Step 1 and the appearance of vinylic protons. In Step 2, mass spectrometry will confirm the formation of the desired product mass, and 1H NMR will show the characteristic signals for the spirocyclic core and both the Boc and Benzyl protecting groups.
Conclusion and Future Outlook
The 1,7-diazaspiro[3.5]nonane scaffold remains a highly effective building block in medicinal chemistry. However, the strategic selection from a broader palette of isomeric and homologous spirocyclic diamines offers chemists powerful tools to fine-tune molecular properties and overcome specific drug design challenges. Ring-contracted systems like 2,6-diazaspiro[3.4]octane provide advantages in molecular weight and conformational novelty, while ring-expanded versions such as 2,8-diazaspiro[4.5]decane offer a different geometric and basicity profile.
As synthetic methodologies continue to advance, the accessibility of an even wider array of functionalized spirocycles will grow. The future will likely see the development of more complex, stereochemically defined spirocyclic systems that allow for even more precise control over the 3D shape of drug candidates, ultimately leading to safer and more effective medicines.
References
-
Thieme Chemistry. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Synfacts. Available at: [Link]
-
Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2012). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. CN102659678B.
-
Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute Seminars. Available at: [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available at: [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Available at: [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2533. Available at: [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2533. Available at: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 6. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and HPLC Analysis of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
In the landscape of modern drug discovery, diazaspirocycles are emerging as privileged scaffolds due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1][2][3] The accurate and robust analytical characterization of these molecules is paramount for ensuring quality, purity, and stability throughout the development pipeline. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a key diazaspirocycle intermediate: tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to guide analytical method development for this and structurally related compounds.
The Analytical Challenge: Understanding the Analyte
This compound is a polar, non-chromophoric small molecule. Its structure, featuring a spirocyclic core, a secondary amine, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents several analytical challenges.[4] The polarity of the molecule can lead to poor retention on traditional reversed-phase (RP) HPLC columns, a common issue with polar compounds.[5] Furthermore, the lack of a significant UV chromophore makes sensitive detection by HPLC-UV difficult.[6] These characteristics necessitate a careful selection of analytical techniques and optimization of methodologies.
A Tale of Two Techniques: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for the analysis of this compound hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse
HPLC-UV is a robust and widely accessible technique for routine analysis and quality control. However, for a molecule like this compound, its utility is limited by the absence of a strong UV-absorbing chromophore. Detection is typically limited to the lower UV range (e.g., 200-220 nm), which can suffer from baseline noise and interference from common solvents and additives.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Specialist
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.[8][9] This technique is particularly well-suited for the analysis of non-chromophoric and polar compounds.[5] For this compound, LC-MS offers significant advantages in terms of sensitivity and specificity, allowing for confident identification and quantification even at low concentrations.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of a small molecule therapeutic candidate, highlighting the decision points for selecting between HPLC-UV and LC-MS.
Caption: Generalized analytical workflow for small molecules.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS for the analysis of this compound. This data is based on established principles of each technique and experience with similar analytes.
| Parameter | HPLC-UV | LC-MS (Single Quadrupole) | LC-MS/MS (Triple Quadrupole) |
| Limit of Detection (LOD) | ~10 µg/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Linearity (r²) | >0.995 | >0.998 | >0.999 |
| Selectivity | Low to Moderate | High | Very High |
| Confirmation of Identity | Based on Retention Time Only | Based on Retention Time and Mass-to-Charge Ratio | Based on Retention Time and Specific Fragment Ions |
| Throughput | High | Moderate to High | Moderate |
| Cost per Sample | Low | Moderate | High |
| Primary Application | Routine Purity, High Concentration Assays | Impurity Identification, Low-Level Quantification | Trace Level Quantification, Bioanalysis |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and LC-MS.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed for the routine quality control and purity assessment of the title compound where high sensitivity is not the primary requirement.
1. Instrumentation and Columns:
- HPLC System with a UV/Vis or Diode Array Detector (DAD).
- Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm). HILIC is chosen to improve retention of the polar analyte.[8]
2. Mobile Phase Preparation:
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm.
- Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 5 | 95 | | 10.0 | 40 | 60 | | 12.0 | 40 | 60 | | 12.1 | 5 | 95 | | 15.0 | 5 | 95 |
4. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
- Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Integrate the peak corresponding to the main analyte.
- Calculate the area percent purity.
Protocol 2: LC-MS Method for Sensitive Quantification and Impurity Profiling
This method provides high sensitivity and selectivity, making it suitable for impurity profiling and the quantification of low-level analytes.
1. Instrumentation:
- LC-MS system equipped with an Electrospray Ionization (ESI) source. A single quadrupole or triple quadrupole mass spectrometer can be used. ESI is highly efficient for polar molecules.[9]
- The same HILIC column and mobile phases as in the HPLC-UV method can be used.
2. Chromatographic Conditions:
- Flow Rate: 0.5 mL/min (A lower flow rate is often beneficial for ESI sensitivity).
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 5 | 95 | | 8.0 | 50 | 50 | | 9.0 | 50 | 50 | | 9.1 | 5 | 95 | | 12.0 | 5 | 95 |
3. Mass Spectrometer Settings (Example for a Single Quadrupole):
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Scan Range: m/z 50-500.
- Target Ion (for SIM mode): m/z 227.2 (M+H)⁺ for the free base.
4. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in 50:50 Acetonitrile/Water.
- Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Filter all solutions through a 0.22 µm syringe filter.
5. Data Analysis:
- Extract the ion chromatogram for the target m/z.
- Generate a calibration curve by plotting peak area against concentration.
- Quantify the analyte in unknown samples using the calibration curve.
Logical Framework for Method Selection
The decision to employ HPLC-UV or LC-MS is driven by the analytical objective. The following diagram illustrates this decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a dual-pronged approach is recommended.
-
HPLC-UV serves as a reliable and cost-effective tool for routine quality control, process monitoring, and the determination of purity for the bulk substance. The primary limitation is its relatively low sensitivity.
-
LC-MS is indispensable for tasks requiring higher sensitivity and selectivity. It is the method of choice for impurity profiling, the quantification of trace-level components, and for providing unequivocal confirmation of the analyte's identity. For demanding bioanalytical applications, tandem mass spectrometry (LC-MS/MS) would be the gold standard.[9]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their diazaspirocyclic compounds, ultimately accelerating the path to new therapeutic discoveries.
References
-
BA Method Development: Polar Compounds - BioPharma Services. (n.d.). BioPharma Services. Retrieved January 12, 2026, from [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023, September 18). Clinical Tree. Retrieved January 12, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Tecan. Retrieved January 12, 2026, from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World (DDW). Retrieved January 12, 2026, from [Link]
-
A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023, October 2). G-M-I, Inc. Retrieved January 12, 2026, from [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
(PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges - ResearchGate. (2025, October 8). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. (2023, April 11). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores. Retrieved January 12, 2026, from [Link]
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. (2023, September 1). PubMed. Retrieved January 12, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione. Retrieved January 12, 2026, from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 56962134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to the Spectroscopic Differentiation of 1,7- and 2,7-Diazaspiro[3.5]nonane Isomers
For researchers and professionals in drug development, the precise structural characterization of molecular scaffolds is a non-negotiable cornerstone of innovation. Spirocyclic systems, prized for their rigid, three-dimensional architecture, offer a compelling alternative to "flat" aromatic rings, enabling novel interactions with biological targets.[1] The diazaspiro[3.5]nonane core, in particular, is a versatile building block found in compounds targeting various receptors and pathways.[2][3]
However, the synthesis of these scaffolds can often yield constitutional isomers, where the connectivity of atoms differs. Distinguishing between these isomers, such as 1,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane, is critical, as even a subtle change in heteroatom placement can profoundly alter a molecule's physicochemical properties and biological activity.
This guide provides a comprehensive comparison of the expected spectroscopic signatures of these two isomers. We will delve into the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. The protocols and analyses described herein are designed to provide a self-validating framework for unambiguous isomer identification.
The Structural Imperative: Isomeric Differences
The fundamental difference between 1,7- and 2,7-diazaspiro[3.5]nonane lies in the placement of the nitrogen atoms within the spirocyclic framework, which consists of an azetidine (4-membered) and a piperidine (6-membered) ring sharing a single quaternary carbon (the spirocenter).
-
1,7-Diazaspiro[3.5]nonane: One nitrogen atom is at position 1 (within the azetidine ring) and the other is at position 7 (within the piperidine ring).
-
2,7-Diazaspiro[3.5]nonane: One nitrogen atom is at position 2 (within the azetidine ring) and the other is at position 7 (within the piperidine ring).[4]
This seemingly minor shift has significant implications for the local electronic environment, bond strain, and symmetry of each molecule, which in turn gives rise to distinct and predictable spectroscopic fingerprints.
Figure 1: Chemical structures of 1,7- and 2,7-diazaspiro[3.5]nonane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.[5]
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. We anticipate clear distinctions in the ¹H NMR spectra of the two isomers, particularly for the protons on the carbons adjacent (α) to the nitrogen atoms.
-
Causality: The nitrogen in the strained four-membered azetidine ring has a different electronic influence compared to the nitrogen in the more flexible six-membered piperidine ring. This, combined with their different positions relative to the spirocenter, creates unique magnetic environments for the neighboring protons.
Predicted ¹H NMR Spectral Data
| Assignment (Isomer) | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Differentiation |
| Protons α to N (1,7-) | ~2.8 - 3.5 | Triplet / Multiplet | Two distinct sets of signals for protons α to nitrogen: one set for the azetidine ring (C2, C4) and another for the piperidine ring (C6, C8). |
| Protons α to N (2,7-) | ~2.7 - 3.4 | Triplet / Multiplet | Protons on C1 and C3 (azetidine) will be environmentally different from protons on C6 and C8 (piperidine), leading to a unique pattern compared to the 1,7-isomer. |
| Azetidine CH₂ | ~2.5 - 3.5 | Multiplet | The chemical shifts of the azetidine protons will be a key diagnostic region, influenced by the adjacent nitrogen's position. |
| Piperidine CH₂ | ~1.5 - 2.8 | Multiplet | The pattern of signals for the piperidine ring protons will differ due to the change in symmetry and the location of the second nitrogen atom. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in a molecule.[6] Due to differences in symmetry, the two isomers are expected to display a different number of signals, providing a definitive method for identification.
-
Causality: The placement of the nitrogen atoms dictates the overall symmetry of the molecule. Different symmetries result in a different count of unique carbon environments.
Predicted ¹³C NMR Spectral Data
| Isomer | Expected No. of Signals | Key Differentiating Signals |
| 1,7-Diazaspiro[3.5]nonane | 7 (assuming C₂ symmetry) | Spirocenter (C5): A unique quaternary carbon signal.Cα to N (Azetidine): C2 and C4 will be equivalent.Cα to N (Piperidine): C6 and C8 will be equivalent. |
| 2,7-Diazaspiro[3.5]nonane | 7 (assuming C₂ symmetry) | Spirocenter (C4): A unique quaternary carbon signal.Cα to N (Azetidine): C1 and C3 will be equivalent.Cα to N (Piperidine): C6 and C8 will be equivalent. |
While both may show 7 signals, the precise chemical shifts will differ significantly. The carbons directly bonded to nitrogen (Cα) are most affected. The spirocyclic carbon in the 1,7-isomer is bonded to two carbons, whereas in the 2,7-isomer, it is bonded to a carbon and a nitrogen, which will cause a significant downfield shift for this signal.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7] While both isomers contain the same functional groups (secondary amines and C-N bonds), subtle differences in bond strength due to ring strain and electronics will differentiate their spectra.
-
Causality: The bond angles in the strained azetidine ring are compressed compared to the near-ideal tetrahedral angles in the piperidine ring. This strain affects the vibrational frequencies of the C-N and N-H bonds within each ring system.
Predicted Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Anticipated Isomeric Differences |
| N-H Stretch | 3300 - 3500 | Both isomers will exhibit N-H stretching. The 1,7-isomer may show broader or slightly shifted peaks due to the two distinct nitrogen environments (azetidine vs. piperidine).[8] |
| C-H Stretch | 2850 - 3000 | Largely similar for both isomers. |
| C-N Stretch | 1000 - 1250 | This region will be diagnostic. The C-N bonds within the azetidine ring will have different stretching frequencies than those in the piperidine ring, resulting in a unique pattern for each isomer. |
| Fingerprint Region | < 1000 | The complex vibrations in this region are unique to the overall molecular structure. The spectra for the two isomers will be completely distinct and serve as a reliable "fingerprint" for each.[7] |
Mass Spectrometry (MS): Deconstructing by Mass
Mass spectrometry differentiates molecules based on their mass-to-charge ratio (m/z) and their fragmentation patterns upon ionization.[9]
-
Causality: Although both isomers have the same molecular formula (C₇H₁₄N₂) and therefore the same molecular weight (126.20 g/mol ), the way they break apart is dictated by the weakest bonds and the stability of the resulting fragments.[4] The different nitrogen positions create different pathways for fragmentation. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines and will be initiated at different locations in each isomer.[10]
Figure 2: Predicted differential fragmentation pathways for the two isomers.
Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺˙) | Predicted Key Fragments (m/z) |
| 1,7-Diazaspiro[3.5]nonane | 126 | Fragmentation will likely involve cleavage of the bonds at the spirocenter (C4-C5, C2-C5, C6-C5, C8-C5), leading to characteristic ions from the opening of either the azetidine or piperidine ring. |
| 2,7-Diazaspiro[3.5]nonane | 126 | Alpha-cleavage adjacent to the nitrogens (e.g., at C1-C2 or C6-C7) will produce different initial fragment ions compared to the 1,7-isomer, resulting in a distinct fragmentation pattern. |
The relative abundance of these fragment ions will be different, creating a unique mass spectrum for each isomer that allows for their confident identification.
Standardized Experimental Protocols
To ensure reproducible and reliable data, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-2048 scans for adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV. Scan a mass range from m/z 30 to 200.
-
Acquisition (ESI): Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative abundances of the fragment ions to deduce the fragmentation pattern.
Conclusion
The constitutional isomers 1,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane, while sharing the same molecular formula, are distinct chemical entities with unique three-dimensional structures. This structural divergence provides a solid basis for their unambiguous differentiation using standard spectroscopic techniques.
-
NMR spectroscopy offers the most definitive evidence, with predictable and significant differences in the chemical shifts of both proton and carbon nuclei, especially those near the nitrogen atoms and the spirocenter.
-
IR spectroscopy provides a unique vibrational "fingerprint" for each isomer, with subtle but measurable differences in C-N and N-H stretching frequencies.
-
Mass spectrometry distinguishes the isomers based on their unique fragmentation patterns, which are a direct consequence of their different atomic connectivity.
By systematically applying the analytical logic and experimental protocols detailed in this guide, researchers can confidently identify and characterize their target diazaspiro[3.5]nonane isomers, ensuring the integrity and validity of their subsequent research and development efforts.
References
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Azaspiro[3.5]nonane and Other Azaspirocycles for the Modern Medicinal Chemist
Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery
In the contemporary landscape of medicinal chemistry, the imperative to explore novel chemical space and escape the so-called "flatland" of predominantly two-dimensional aromatic scaffolds has driven the adoption of three-dimensional molecular frameworks. Among these, azaspirocycles have emerged as particularly compelling building blocks. Their inherent structural rigidity, precise vectoral display of substituents, and favorable physicochemical properties offer a powerful platform for the design of next-generation therapeutics. Azaspiro[3.5]nonane, with its unique combination of a four-membered azetidine ring and a six-membered cyclohexane ring, presents a fascinating case study in reactivity that warrants a detailed comparison with its structural cousins, such as azaspiro[3.3]heptane and azaspiro[4.5]decane. This guide provides an in-depth evaluation of the factors governing the reactivity of azaspiro[3.5]nonane, supported by theoretical principles and illustrative experimental protocols, to empower researchers in making informed decisions in their drug design and development endeavors.
Deconstructing Reactivity: The Interplay of Structural and Electronic Factors
The reactivity of the nitrogen atom in azaspirocycles is a nuanced interplay of several key factors, primarily ring strain, nitrogen atom hybridization and basicity, and steric hindrance. A thorough understanding of these principles is paramount to predicting and harnessing the synthetic potential of these valuable scaffolds.
The Influence of Ring Strain
The concept of ring strain, arising from deviations from ideal bond angles and eclipsing interactions, is a powerful determinant of chemical reactivity. In the context of azaspirocycles, the strain inherent in the smaller rings can significantly modulate the reactivity of the constituent atoms.
-
Azaspiro[3.3]heptane: This scaffold, composed of two fused four-membered azetidine rings, possesses considerable ring strain. This strain can influence the hybridization of the nitrogen atom, leading to a higher p-character in the C-N bonds and consequently a higher s-character in the lone pair orbital. This increased s-character can make the lone pair less available for donation, potentially reducing the nucleophilicity and basicity of the nitrogen atom compared to less strained systems.
-
Azaspiro[3.5]nonane: This molecule presents a fascinating juxtaposition of a strained four-membered azetidine ring and a relatively strain-free six-membered cyclohexane ring. The reactivity of the nitrogen atom in the azetidine ring is expected to be influenced by the local strain of the four-membered ring.
-
Azaspiro[4.5]decane: Comprising a five-membered pyrrolidine ring and a six-membered cyclohexane ring, this azaspirocycle is considerably less strained than its counterparts containing four-membered rings. The nitrogen atom in the pyrrolidine ring is expected to exhibit reactivity closer to that of a typical secondary amine in a five-membered ring.
Nitrogen Basicity (pKa) as a Predictor of Nucleophilicity
Comparative Analysis of Azaspirocycles
To facilitate a direct comparison, the following table summarizes key structural and predicted physicochemical properties of 7-azaspiro[3.5]nonane and its common counterparts. It is important to note that the pKa values are computationally predicted and may differ from experimental values; however, they provide a useful trend for qualitative comparison.
| Azaspirocycle | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Strongest Basic) | Key Structural Features |
| 2-Azaspiro[3.3]heptane |
Interpretation of Trends:
Based on the predicted pKa values and the principles of ring strain, a general trend in reactivity can be inferred. 8-Azaspiro[4.5]decane, with the highest predicted pKa and the least ring strain, is expected to be the most nucleophilic and thus the most reactive in reactions such as N-alkylation and N-acylation. Conversely, 2-azaspiro[3.3]heptane, with its significant ring strain potentially lowering its basicity, may exhibit the lowest reactivity. 7-Azaspiro[3.5]nonane is anticipated to have intermediate reactivity, influenced by the strained azetidine ring but to a lesser extent than the double strain in azaspiro[3.3]heptane.
Experimental Evaluation of Reactivity: A Protocol for N-Arylation
To provide a practical context for evaluating the reactivity of these azaspirocycles, a detailed protocol for a palladium-catalyzed Buchwald-Hartwig amination is presented below. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds and serves as an excellent platform for comparing the nucleophilicity of different amines.
Buchwald-Hartwig Amination of Azaspirocycles
Objective: To compare the relative reactivity of 2-azaspiro[3.3]heptane, 7-azaspiro[3.5]nonane, and 8-azaspiro[4.5]decane in a palladium-catalyzed N-arylation reaction with a common aryl halide.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
2-Azaspiro[3.3]heptane hydrochloride
-
7-Azaspiro[3.5]nonane
-
8-Azaspiro[4.5]decane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.024 mmol). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes. This pre-formed catalyst solution can be used for the coupling reactions.
-
Reaction Setup: In separate, dry Schlenk tubes for each azaspirocycle, add the aryl halide (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Amine Addition: To each tube, add the respective azaspirocycle (1.2 mmol). For azaspirocycles provided as hydrochloride salts, an additional equivalent of base is required.
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to each tube, followed by the pre-formed catalyst solution (or the catalyst and ligand directly if not pre-formed).
-
Reaction Execution: Seal the Schlenk tubes and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by GC-MS or LC-MS to determine the conversion of the aryl halide and the formation of the N-arylated product.
-
Work-up and Isolation: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Expected Outcomes and Causality:
Based on the theoretical principles discussed, it is anticipated that the reaction with 8-azaspiro[4.5]decane will proceed at the fastest rate, followed by 7-azaspiro[3.5]nonane, and then 2-azaspiro[3.3]heptane. This expected trend is directly linked to the presumed order of nucleophilicity, which is influenced by the basicity of the nitrogen atom. The less strained, more basic 8-azaspiro[4.5]decane should be the most effective nucleophile, leading to a higher reaction rate. The significant ring strain in 2-azaspiro[3.3]heptane may reduce the availability of the nitrogen lone pair for reaction, resulting in a slower conversion.
Visualization of Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key factors influencing the reactivity of azaspirocycles.
Caption: Experimental workflow for comparative N-arylation.
Conclusion and Future Directions
The selection of an appropriate azaspirocycle for a drug discovery program is a critical decision that can significantly impact the synthetic feasibility and biological activity of the resulting compounds. This guide has provided a framework for evaluating the reactivity of azaspiro[3.5]nonane in comparison to other commonly employed azaspirocycles. The interplay of ring strain and nitrogen basicity appears to be the primary determinant of their nucleophilic character. While a clear trend can be predicted based on theoretical principles, it is crucial to underscore the need for direct, quantitative experimental studies to definitively establish the relative reactivity of these important scaffolds. Future work in this area should focus on generating robust kinetic data for a range of common reactions to provide a comprehensive and experimentally validated reactivity scale for azaspirocycles, thereby further empowering medicinal chemists in their quest for novel and effective therapeutics.
References
-
PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
Safety Operating Guide
A-Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Hazard Assessment: Understanding the Risks
A foundational principle of laboratory safety is to understand the potential hazards of the materials in use.[1] The structure of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate suggests three primary areas for concern:
-
Skin and Eye Irritation: The presence of amine functionalities and the oxalate salt indicates a potential for irritation upon contact with skin and eyes.[2][3] A safety data sheet for a similar compound, tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate, explicitly states that it causes skin and serious eye irritation.[2]
-
Respiratory Irritation: As a powdered solid, there is a risk of aerosolization during handling. Inhaling the dust may cause respiratory tract irritation.[2][3]
-
Toxicity upon Ingestion or Absorption: Oxalate salts can be harmful if swallowed or absorbed through the skin.[3][4] Accidental ingestion of soluble oxalates can lead to severe health effects.[3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to create a protective barrier between the researcher and the chemical.[5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.[6][7] For handling this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[2][8] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Provides a barrier against skin contact, which can cause irritation.[2][9] It is crucial to check for any signs of degradation and to change gloves immediately if contamination is suspected. |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination with the chemical powder.[6][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary. | Required if handling large quantities or if there is a potential for significant dust generation.[4] This is especially important in areas without adequate local exhaust ventilation. |
| Foot Protection | Closed-toe shoes. | A fundamental laboratory safety requirement to protect feet from spills and falling objects.[6][9] |
Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Planning:
-
Review the Chemical Hygiene Plan (CHP): Before beginning any work, familiarize yourself with your institution's CHP.[1]
-
Designate a Handling Area: Whenever possible, handle the powdered chemical within a certified chemical fume hood or a ventilated enclosure to minimize the dispersion of dust.
-
Assemble all Necessary PPE: Ensure that all required PPE is readily available and in good condition.[7]
-
Prepare for Spills: Have a spill kit appropriate for chemical powders readily accessible.
3.2. Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
If required, put on your respirator, ensuring a proper fit.
-
Put on your safety glasses or goggles.
-
Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
3.3. Handling the Chemical:
-
Carefully open the container, avoiding any sudden movements that could create a dust cloud.
-
Use a spatula or other appropriate tool to weigh and transfer the powder.
-
Keep the container closed when not in use.[11]
-
After handling, decontaminate any equipment used.
3.4. Doffing PPE and Decontamination:
-
Remove gloves first, peeling them off without touching the outside surface with your bare hands.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove your eye protection.
-
If used, remove your respirator last.
-
Wash your hands thoroughly with soap and water.[2]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps in the safe handling and disposal of this compound.
Sources
- 1. osha.gov [osha.gov]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scribd.com [scribd.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
